Product packaging for 4-Hydroxyphenethyl acrylate(Cat. No.:)

4-Hydroxyphenethyl acrylate

Cat. No.: B15222305
M. Wt: 192.21 g/mol
InChI Key: YSUGIEHWIVGUDE-UHFFFAOYSA-N
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Description

4-Hydroxyphenethyl acrylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B15222305 4-Hydroxyphenethyl acrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2

InChI Key

YSUGIEHWIVGUDE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical and physical properties of 4-Hydroxyphenethyl Acrylate. Due to a notable scarcity of consolidated data for this specific compound in publicly available scientific literature, this document synthesizes information from analogous acrylate compounds and precursors to provide a predictive overview. This guide presents available quantitative data in structured tables, outlines a putative synthesis protocol, and explores potential biological activities through related signaling pathways. All diagrams are rendered using the DOT language for clarity and reproducibility.

Chemical and Physical Properties

Table 1: Comparative Physical and Chemical Properties of Related Acrylate Esters

PropertyMethyl 3-(4-hydroxyphenyl)acrylate[1]4-Hydroxybutyl Acrylate4-(2-Methoxyethyl)phenol[2]
Molecular Formula C₁₀H₁₀O₃C₇H₁₂O₃[3]C₉H₁₂O₂[2]
Molecular Weight 178.19 g/mol [1]144.17 g/mol [4]152.19 g/mol [2]
Melting Point 144-145 °C[1]< -80 °C[5]41.0 to 45.0 °C[2]
Boiling Point Not available236 °C[5]125 °C at 3 mmHg[2]
Density Not available1.039 g/cm³ at 25 °C[5]Not available
Refractive Index Not available1.454 at 20 °C[5]Not available
Appearance Not specifiedClear, colorless to slightly yellowish liquid[5]White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[2]

Synthesis of this compound

A definitive, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on standard esterification methods for acrylates, a plausible synthetic route would involve the reaction of 4-hydroxyphenethyl alcohol (also known as Tyrosol) with acryloyl chloride or acrylic acid.

Putative Experimental Protocol: Esterification of 4-Hydroxyphenethyl Alcohol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

  • 4-Hydroxyphenethyl alcohol

  • Acryloyl chloride or Acrylic acid

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Hydroquinone (as a polymerization inhibitor)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-hydroxyphenethyl alcohol and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add triethylamine to the stirred solution.

  • Add acryloyl chloride dropwise to the reaction mixture. If using acrylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) would be required.

  • Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic data can be inferred from the analysis of related structures.

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl ring, triplets for the two methylene groups of the phenethyl moiety, and characteristic signals for the vinyl protons of the acrylate group.

  • ¹³C NMR: Peaks corresponding to the aromatic carbons, the two aliphatic carbons of the phenethyl group, the carbonyl carbon of the ester, and the two olefinic carbons of the acrylate would be anticipated.

  • FTIR: Characteristic absorption bands would be expected for the O-H stretch of the phenol, C=O stretch of the ester, C=C stretch of the acrylate, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₂O₃) would be observed.

Potential Biological Signaling Pathways

The biological activity of this compound has not been directly investigated. However, compounds containing phenol and acrylate moieties are known to interact with various biological pathways. For instance, chalcones, which share structural similarities, have been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-B (NF-κB) and reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. They can also interfere with MAPK and PI3K/Akt signaling pathways[6]. Furthermore, plant-derived bioactive compounds are known to interfere with signaling pathways like PI3K/Akt, NF-κB, and TGFβ[7].

Given that 4-hydroxyphenethyl alcohol (tyrosol) is a known antioxidant, its acrylate derivative may possess anti-inflammatory and antioxidant properties, potentially through the modulation of these pathways.

Signaling_Pathway cluster_0 Potential Cellular Effects cluster_1 Potential Molecular Targets Anti-inflammatory_Response Anti-inflammatory_Response Antioxidant_Effect Antioxidant_Effect 4_Hydroxyphenethyl_Acrylate 4_Hydroxyphenethyl_Acrylate NF_kappa_B NF_kappa_B 4_Hydroxyphenethyl_Acrylate->NF_kappa_B Inhibition? MAPK MAPK 4_Hydroxyphenethyl_Acrylate->MAPK Modulation? PI3K_Akt PI3K_Akt 4_Hydroxyphenethyl_Acrylate->PI3K_Akt Modulation? Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kappa_B->Pro_inflammatory_Cytokines Activation MAPK->Anti-inflammatory_Response PI3K_Akt->Antioxidant_Effect Pro_inflammatory_Cytokines->Anti-inflammatory_Response

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Start Esterification Esterification Start->Esterification 4-hydroxyphenethyl alcohol + Acryloyl chloride Workup Workup Esterification->Workup Quench, Extract, Wash, Dry Purification Purification Workup->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, FTIR, MS End End Characterization->End

Caption: General workflow for synthesis and characterization.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a foundational understanding based on the properties and reactions of analogous compounds. The provided information on synthesis, characterization, and potential biological activity is intended to guide future research and development efforts. Further experimental validation is necessary to establish a definitive profile for this compound.

References

Spectroscopic Analysis of 4-Hydroxyphenethyl Acrylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Structure and Expected Spectroscopic Features

4-Hydroxyphenethyl acrylate is an organic compound featuring a 4-hydroxyphenyl group linked via an ethyl bridge to an acrylate moiety. This structure suggests the presence of key functional groups that will give rise to characteristic signals in various spectroscopic analyses.

Structure:

Based on this structure, the following spectroscopic features are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the ethyl bridge, the vinyl protons of the acrylate group, and the hydroxyl proton. The splitting patterns and chemical shifts of these protons would provide detailed information about their chemical environment and connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for the carbon atoms in the aromatic ring, the ethyl group, the carbonyl group of the ester, and the vinyl group of the acrylate. The chemical shifts would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the ester carbonyl group, and the C=C stretching of the acrylate vinyl group.

  • MS (Mass Spectrometry): A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the cleavage of the ester bond, the ethyl bridge, and other characteristic fragmentations.

Spectroscopic Data (Hypothetical and Based on Analogs)

While specific data for this compound could not be located, the following tables provide an estimation of the expected chemical shifts and absorption bands based on the analysis of similar compounds like 4-hydroxyphenyl acrylate and other phenethyl derivatives. These values are for illustrative purposes only and should not be considered as experimentally verified data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~ 9.0 - 10.0SingletAr-OH
~ 7.0 - 7.2DoubletAromatic Protons (ortho to -CH₂CH₂O-)
~ 6.7 - 6.9DoubletAromatic Protons (ortho to -OH)
~ 6.4Doublet of Doublets-CH=CH₂ (trans)
~ 6.1Doublet of Doublets-CH =CH₂
~ 5.8Doublet of Doublets-CH=CH₂ (cis)
~ 4.3Triplet-CH₂-O-C(=O)-
~ 2.9TripletAr-CH₂ -CH₂-
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 166C =O (Ester)
~ 155Ar-C -OH
~ 131-C H=CH₂
~ 130Ar-C H (ortho to -CH₂CH₂O-)
~ 128-CH=C H₂
~ 129Ar-C (ipso to -CH₂CH₂O-)
~ 115Ar-C H (ortho to -OH)
~ 65-C H₂-O-C(=O)-
~ 35Ar-C H₂-CH₂-
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3500 - 3200 (broad)O-H Stretch (Phenol)
3100 - 3000C-H Stretch (Aromatic & Vinyl)
2980 - 2850C-H Stretch (Aliphatic)
1725 - 1700C=O Stretch (Ester)
1640 - 1610C=C Stretch (Vinyl)
1600, 1500C=C Stretch (Aromatic)
1250 - 1100C-O Stretch (Ester)
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
[M]+•Molecular Ion
[M - C₃H₃O₂]+Loss of acrylate group
[M - C₈H₉O]+Loss of hydroxyphenethyl group
C₈H₉O₂⁺Hydroxyphenethyl ester fragment
C₈H₉O⁺Hydroxyphenethyl fragment
C₇H₇O⁺Hydroxytropylium ion

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): A small drop of the sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • KBr Pellet (for solids): A few milligrams of the solid sample would be finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method.

    • Electron Ionization (EI): For volatile and thermally stable compounds, the sample can be introduced through a gas chromatograph (GC-MS) or a direct insertion probe. EI typically causes extensive fragmentation.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques suitable for less volatile or thermally sensitive molecules, often resulting in a more prominent molecular ion peak. The sample would be dissolved in a suitable solvent and infused into the ion source.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) would be used.

  • Data Acquisition: The mass spectrum would be recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Technical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for Spectroscopic Analysis

This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of this compound. While experimental data for this specific compound remains elusive in the public domain, the methodologies and expected spectral features outlined here provide a solid foundation for any future research or analysis.

Purity Analysis of 4-Hydroxyphenethyl Acrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Hydroxyphenethyl Acrylate (4-HPEA). Ensuring the purity of this compound is critical for its application in research and development, particularly in the synthesis of advanced polymers and as a precursor in pharmaceutical manufacturing. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Purity Analysis

The purity of this compound is determined by identifying and quantifying impurities that may be present. These impurities can originate from the synthesis process, degradation, or storage. A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a primary technique for assessing the purity of 4-HPEA, offering high resolution and sensitivity for separating the main component from related impurities. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of 4-HPEA and quantify known and unknown impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 275 nm (for 4-HPEA and aromatic impurities)
Sample Preparation Accurately weigh and dissolve the 4-HPEA sample in acetonitrile to a final concentration of 1 mg/mL.

Data Presentation:

The purity of the 4-HPEA sample is calculated based on the peak area percentage. The results would be presented as follows:

PeakRetention Time (min)Area (%)Identification
1tR1x.xxImpurity 1
2tR299.xx This compound
3tR3y.yyImpurity 2
Method Validation Parameters

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 4-HPEA sample, such as residual solvents from the synthesis process.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Headspace autosampler (for residual solvent analysis).

GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 35-500

Sample Preparation:

  • Direct Injection: Dissolve 10 mg of 4-HPEA in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Headspace for Residual Solvents: Accurately weigh approximately 100 mg of the 4-HPEA sample into a headspace vial.

Data Presentation:

Identified volatile impurities are reported with their retention times and mass spectral data. Quantification can be performed using an internal or external standard method.

Retention Time (min)Compound NameMatch Factor (NIST)Concentration (ppm)
tR1Toluene>900xx
tR2Ethyl Acetate>900yy

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative ¹H NMR provides a direct measurement of the absolute purity of 4-HPEA without the need for a specific reference standard of the analyte itself.[4][5][6] An internal standard with a known purity is used for quantification.

Experimental Protocol: qNMR

Objective: To determine the absolute purity (w/w %) of 4-HPEA.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-HPEA sample into a vial.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride, with certified purity) and add it to the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

ParameterRecommended Setting
Solvent DMSO-d₆
Pulse Program A calibrated 90° pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton of interest
Number of Scans 16 or more for good signal-to-noise

Data Processing and Calculation: The purity of 4-HPEA is calculated using the following formula:

PurityHPEA (%) = (IHPEA / NHPEA) * (NIS / IIS) * (MWHPEA / MWIS) * (mIS / mHPEA) * PurityIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Data Presentation:

The calculated purity and the corresponding confidence interval are reported.

ParameterValue
Mass of 4-HPEA (mg) xx.xx
Mass of Internal Standard (mg) yy.yy
Purity of Internal Standard (%) zz.z
Calculated Purity of 4-HPEA (%) 99.xx ± 0.xx

Potential Impurities in this compound

A thorough purity analysis should consider potential impurities arising from the synthesis and degradation of 4-HPEA.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: 4-Hydroxyphenethyl alcohol and acrylic acid (or its derivatives).

  • Byproducts: Dimerization or oligomerization products of 4-HPEA.

  • Catalyst Residues: Residual acid or base catalysts from the esterification reaction.

Degradation Products:

  • Hydrolysis Products: 4-Hydroxyphenethyl alcohol and acrylic acid.

  • Polymerization Products: Spontaneous polymerization of the acrylate moiety, especially when exposed to heat, light, or in the absence of an inhibitor.

Visualizations of Analytical Workflows

General Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 4-HPEA Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Purity Purity Assessment (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Volatiles Volatile Content (ppm) GCMS->Volatiles AbsolutePurity Absolute Purity (w/w %) qNMR->AbsolutePurity

Caption: Overall workflow for the comprehensive purity analysis of 4-HPEA.

Signaling Pathway for Impurity Identification

Impurity_Identification cluster_detection Detection cluster_characterization Characterization cluster_identification Identification Unknown_Peak Unknown Peak in Chromatogram MS Mass Spectrometry (MS) Unknown_Peak->MS Obtain Mass Spectrum NMR NMR Spectroscopy Unknown_Peak->NMR Isolate and run NMR Structure Structure Elucidation MS->Structure Fragment Analysis NMR->Structure Spectral Interpretation

Caption: Logical flow for the identification of an unknown impurity.

References

A Technical Guide to the Solubility of 4-Hydroxyphenethyl Acrylate in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphenethyl acrylate, a key monomer in the synthesis of various polymers with applications in biomedical and pharmaceutical fields. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of structurally analogous compounds. Furthermore, it presents a detailed experimental protocol for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of materials derived from this compound.

Introduction

This compound is a functional monomer that incorporates both a polymerizable acrylate group and a phenolic hydroxyl group. This unique combination of functionalities makes it a valuable building block for the synthesis of polymers with tailored properties, such as enhanced adhesion, thermal stability, and potential for post-polymerization modification. The solubility of this monomer is a critical parameter that influences its handling, storage, polymerization kinetics, and the purification of the resulting polymers. Understanding its solubility profile is therefore essential for optimizing experimental conditions and ensuring the successful application of this compound in research and development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterSparingly SolubleThe presence of a hydroxyl group allows for hydrogen bonding with water, but the larger non-polar aromatic and alkyl portions of the molecule will limit its overall solubility.
MethanolSolubleMethanol's polarity and ability to act as a hydrogen bond donor and acceptor make it a good solvent for compounds with hydroxyl and ester groups.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent that should effectively solvate this compound.
Polar Aprotic AcetoneSolubleAcetone's polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar functional groups.
Ethyl AcetateSolubleThe ester functionality of ethyl acetate is compatible with the ester group in this compound, and its moderate polarity should accommodate both polar and non-polar regions.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent that is expected to readily dissolve this compound.
Non-Polar TolueneSparingly Soluble to InsolubleThe aromatic ring in toluene will have some affinity for the phenyl group of the solute, but the overall polarity mismatch with the hydroxyl and acrylate groups will likely result in poor solubility.
HexaneInsolubleAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a shaker at a constant temperature C->D E Allow to equilibrate for a set period (e.g., 24-48 hours) D->E F Allow undissolved solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot through a syringe filter G->H J Analyze the filtered sample and standards by HPLC or GC H->J I Prepare a series of standard solutions of known concentration I->J K Determine the concentration of the saturated solution from the calibration curve J->K G cluster_0 Physicochemical Properties cluster_1 External Conditions Solubility Solubility of this compound Solute Solute Properties (Polarity, H-bonding, Molecular Size) Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Significant for gaseous solutes) Pressure->Solubility

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Phenolic Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acrylates, a class of compounds characterized by a phenol ring linked to an acrylate moiety, have emerged from the realms of polymer chemistry to become a significant area of interest in drug discovery and development. Their unique chemical architecture bestows upon them a diverse range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of phenolic acrylates, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.

A Historical Perspective: From Industrial Monomers to Therapeutic Agents

The story of phenolic acrylates begins not in the pharmacy, but in the burgeoning field of polymer science. The foundational work on phenolic resins, initiated by Leo Baekeland's invention of Bakelite in 1907, set the stage for the exploration of various phenol-based compounds.[1][2][3] Initially, phenolic acrylates were primarily valued as monomers for creating polymers with desirable properties such as high refractive index and thermal resistance.

Early synthetic methods for producing phenyl acrylate and methacrylate were often inefficient. A 1953 publication in the Journal of the American Chemical Society described a process using polyphosphoric acid as a dehydrating agent for the reaction between methacrylic acid and phenol, but the yield was a mere 55%.[4] A significant advancement came with the use of acid catalysts like sulfuric acid at elevated temperatures, which improved the efficiency of the dehydration reaction between (meth)acrylic acid and phenolic compounds.[4]

The transition of phenolic acrylates from industrial materials to biologically active molecules is not marked by a single discovery but rather a gradual accumulation of evidence. The well-established antioxidant properties of phenols, coupled with the diverse biological activities of acrylates, prompted researchers to investigate the therapeutic potential of these hybrid molecules. The first reports on the antibacterial actions of alkyl derivatives of resorcinols in the 1920s hinted at the biological potential of phenolic lipids, a related class of compounds.[5][6] Over time, the focus expanded to include a wider array of phenolic esters, revealing their potent anti-inflammatory and cytostatic activities.

Synthesis of Phenolic Acrylates

The synthesis of phenolic acrylates can be broadly categorized into two primary methods: direct esterification and reaction with acryloyl chloride.

Direct Esterification

This method involves the direct reaction of a phenolic compound with acrylic acid or methacrylic acid in the presence of an acid catalyst and often with azeotropic removal of water.

Experimental Protocol: Synthesis of Phenyl Methacrylate via Acid-Catalyzed Esterification [4]

  • Reaction Setup: A reaction flask is charged with methacrylic acid (1.0 eq), phenol (0.73 eq), boric acid (0.023 eq), sulfuric acid (0.018 eq), and xylene as the solvent.

  • Reaction Conditions: The mixture is heated to 150°C for 10 hours. Air is introduced into the system to inhibit polymerization. Water is removed azeotropically with xylene.

  • Workup: The resulting reaction liquid is washed three times with a 1.5 N aqueous sodium hydroxide solution.

  • Purification: The organic layer is then distilled to obtain colorless, transparent phenyl methacrylate.

Acryloylation using Acryloyl Chloride

This method involves the reaction of a phenolic compound with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This is a versatile method for acylating various natural phenolic compounds.

Experimental Protocol: Acrylation of Curcumin [3][7][8]

  • Reaction Setup: Curcumin is dissolved in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Acryloyl chloride is added dropwise to the curcumin solution at a controlled temperature, typically in the presence of a base like triethylamine to scavenge the generated HCl. The molar ratio of curcumin to acryloyl chloride can be varied to control the degree of acrylation (mono-, di-, or tri-acrylate).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: The resulting curcumin multiacrylate mixture is purified using column chromatography to isolate the desired acrylated species.

Biological Activities and Mechanisms of Action

Phenolic acrylates exhibit a wide spectrum of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of phenolic acrylates. Caffeic acid phenethyl ester (CAPE), a prominent member of this class, has been shown to inhibit the release of arachidonic acid and suppress the activity of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9]

Derivatives of other natural phenols, such as ferulic acid, have also been synthesized and shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1][10]

Table 1: Anti-inflammatory Activity of Selected Phenolic Acrylates

CompoundModelEndpointResultReference
4-Hydroxybenzene acrylic acid derivative (5a)Carrageenan-induced paw edema in ratsInhibition of inflammation45.29% suppression[11]
4-Hydroxybenzene acrylic acid derivative (5f)Carrageenan-induced paw edema in ratsInhibition of inflammation44.75% suppression[11]
Ferulic acid-parthenolide hybrid (2)LPS-induced RAW 264.7 macrophagesInhibition of pro-inflammatory cytokinesPronounced activity[1]
Ferulic acid-micheliolide hybrid (6)LPS-induced acute lung injury in miceAmelioration of inflammationSignificant reduction in inflammatory cell infiltration and edema[1][10]
Anticancer Activity

Several phenolic acrylates have demonstrated significant anticancer potential. CAPE, for instance, is known to inhibit the nuclear transcription factor NF-κB, which plays a crucial role in cancer cell survival, proliferation, and angiogenesis.[12] Inhibition of NF-κB by CAPE leads to the induction of apoptosis in cancer cells.

Derivatives of resveratrol, another well-known polyphenol, have been synthesized as acrylates and have shown enhanced anticancer activity against various cancer cell lines.[13][14][15][16][17] Similarly, acrylated curcumin derivatives have been developed to improve the bioavailability and therapeutic efficacy of curcumin in cancer treatment.[3][7][8][18][19]

Table 2: Anticancer Activity of Selected Phenolic Acrylates and Their Derivatives

CompoundCell LineAssayIC50 / EffectReference
Caffeic acid phenethyl ester (CAPE)Human leukemia HL-60DNA synthesis inhibition1.0 µM[20]
Caffeic acid phenethyl ester (CAPE)Human leukemia HL-60RNA synthesis inhibition5.0 µM[20]
Caffeic acid phenethyl ester (CAPE)Human leukemia HL-60Protein synthesis inhibition1.5 µM[20]
Resveratrol-oleic acid derivative (11 & 12)A549 (lung cancer)Apoptosis inductionIncreased apoptosis[13]
Resveratrol chalcone cinnamate derivative (17)OECM-1 (oral cancer)Anticancer activity16.38 ± 0.10 µM[13]
Resveratrol chalcone cinnamate derivative (17)HSC-3 (oral cancer)Anticancer activity18.06 ± 0.05 µM[13]
Antioxidant Activity

The phenolic moiety in these compounds makes them potent antioxidants. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The antioxidant capacity of phenolic acrylates is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.

Modulation of Key Signaling Pathways

The therapeutic effects of phenolic acrylates are largely mediated by their interaction with and modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[21][22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Phenolic acrylates, notably CAPE, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[20][24]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release NFkB_active_nuc Active NF-κB NFkB_active->NFkB_active_nuc Translocation CAPE Phenolic Acrylates (e.g., CAPE) CAPE->IKK Inhibits Gene Target Gene Transcription (e.g., COX-2, iNOS, Cytokines) NFkB_active_nuc->Gene

NF-κB signaling pathway and its inhibition by phenolic acrylates.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][14][25] The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is implicated in various diseases, including cancer. Polyphenolic compounds have been shown to modulate MAPK signaling, thereby influencing cell fate.[5] CAPE has been reported to inhibit the activation of ERK1/2 and JNK pathways.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras GrowthFactors Growth Factors, Cytokines, Stress GrowthFactors->Receptor Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK JNK MKK4_7->JNK JNK->TranscriptionFactors p38 p38 MKK3_6->p38 p38->TranscriptionFactors CAPE Phenolic Acrylates (e.g., CAPE) CAPE->MEK Inhibits CAPE->MKK4_7 Inhibits CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

MAPK signaling pathway and points of modulation by phenolic acrylates.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and growth.[16][26][27][28][29] Activation of this pathway is frequently observed in cancer. Various flavonoids and other polyphenols have been shown to inhibit the PI3K/Akt/mTOR pathway, making it a key target for cancer chemoprevention.[26]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PIP3->PTEN GrowthFactors Growth Factors GrowthFactors->Receptor mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN->PIP2 PhenolicAcrylates Phenolic Acrylates PhenolicAcrylates->PI3K Inhibits PhenolicAcrylates->Akt Inhibits

References

4-Hydroxyphenethyl acrylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenethyl Acrylate, a molecule of interest for various scientific applications. This document details its chemical properties, provides a potential synthesis protocol, and outlines its relationship to its well-characterized precursor, Tyrosol.

Core Compound Data

PropertyValueSource
Compound Name This compound-
Synonyms 2-(4-hydroxyphenyl)ethyl acrylate, Tyrosol acrylate-
CAS Number Not explicitly found-
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
Precursor 4-Hydroxyphenethyl alcohol (Tyrosol)[1][2]
Precursor CAS Number 501-94-0[1][2]
Precursor Molecular Formula C₈H₁₀O₂[1][2]
Precursor Molecular Weight 138.16 g/mol [1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of Tyrosol with an activated form of acrylic acid, such as acryloyl chloride. This reaction is a common method for producing acrylate esters from alcohols.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of Tyrosol with acryloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Experimental Protocol:

  • Dissolution of Reactant: Dissolve 4-hydroxyphenethyl alcohol (Tyrosol) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a slight molar excess of a base (e.g., pyridine or triethylamine) to the solution.

  • Addition of Acrylating Agent: Slowly add acryloyl chloride (in a slight molar excess) to the stirred solution, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_products Products Tyrosol 4-Hydroxyphenethyl Alcohol (Tyrosol) Product This compound Tyrosol->Product Esterification AcryloylChloride Acryloyl Chloride AcryloylChloride->Product Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct Neutralization Solvent Anhydrous Solvent (e.g., THF) Solvent->Tyrosol

Caption: Proposed synthesis of this compound.

Potential Applications and Signaling Pathways

While specific research on this compound is limited, its structure suggests potential applications stemming from the combined properties of the Tyrosol moiety and the reactive acrylate group.

The acrylate group is a versatile functional group that can undergo polymerization to form a variety of polymers. This opens up possibilities for the development of novel biomaterials or coatings where the antioxidant and potential anti-inflammatory properties of the Tyrosol core are incorporated into a polymeric structure. Acrylates are widely used in the synthesis of polymers for coatings, adhesives, and other materials.

The biological activities of the precursor, Tyrosol, are well-documented. It is known to possess antioxidant and anti-inflammatory properties. Tyrosol has been shown to attenuate pro-inflammatory cytokines and NF-κB activation. It is important to note that the biological activity of this compound itself would need to be experimentally determined, as the addition of the acrylate group could modulate the activity of the parent Tyrosol molecule.

G cluster_tyrosol Tyrosol cluster_acrylate Acrylate Moiety cluster_product Resulting Compound cluster_properties Potential Properties & Applications Tyrosol 4-Hydroxyphenethyl Alcohol (Tyrosol) Product This compound Tyrosol->Product Acrylate Acrylate Group Acrylate->Product Antioxidant Antioxidant Properties Product->Antioxidant AntiInflammatory Anti-inflammatory Activity Product->AntiInflammatory Polymerization Polymerization Capability Product->Polymerization Biomaterials Biomaterial Synthesis Polymerization->Biomaterials Coatings Functional Coatings Polymerization->Coatings

Caption: Logical relationships of this compound.

References

Health and Safety Considerations for 4-Hydroxyphenethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential health and safety considerations for 4-Hydroxyphenethyl acrylate, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the general reactivity of the acrylate functional group, this compound is anticipated to be a hazardous substance. The primary concerns with acrylate esters are skin and eye irritation, skin sensitization, and toxicity upon ingestion or inhalation.[1][2] The phenethyl moiety may also influence its toxicological profile.

GHS Classification (Predicted)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While a specific classification for this compound is not established, a predicted classification based on similar acrylates is presented below. For comparison, the established classification for 4-Hydroxybutyl acrylate is also provided.[3][4]

Table 1: Predicted GHS Classification for this compound and Comparative Data for 4-Hydroxybutyl Acrylate

Hazard ClassPredicted Hazard Category for this compoundHazard Category for 4-Hydroxybutyl Acrylate[3][4]Hazard Statement
Acute Toxicity, OralCategory 4Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Category 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1Category 1H318: Causes serious eye damage
Skin SensitizationCategory 1Category 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, AcuteCategory 3Category 3H402: Harmful to aquatic life

Toxicological Profile

Acrylate esters are known for their potential to cause adverse health effects.[1][5] The toxicity is generally associated with the electrophilic nature of the α,β-unsaturated carbonyl group, which can react with biological macromolecules.

Acute Toxicity

Acute exposure to acrylates can cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to gastrointestinal irritation.[6] While specific LD50 and LC50 values for this compound are not available, a summary of extrapolated data based on similar compounds is provided below.

Table 2: Estimated Acute Toxicity Data for this compound

Route of ExposureEndpointValue (Estimated)SpeciesReference Compound(s)
OralLD50300 - 2000 mg/kgRat4-Hydroxybutyl acrylate
DermalLD50> 2000 mg/kgRabbitGeneral acrylates
InhalationLC50No data availableRat-

Note: These values are estimations and should be treated with caution. Actual toxicity may vary.

Irritation and Sensitization

Acrylates are well-documented skin and eye irritants. Prolonged or repeated skin contact can lead to allergic contact dermatitis, a delayed-type hypersensitivity reaction.[5] Due to the presence of the acrylate group, this compound should be considered a potential skin sensitizer.

Experimental Protocols

For a comprehensive safety assessment of this compound, the following standard toxicological tests, based on OECD guidelines, are recommended.

Skin Irritation/Corrosion (OECD 404)
  • Objective: To assess the potential of the substance to cause skin irritation or corrosion.

  • Test System: Albino rabbit.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • 0.5 mL of the undiluted test substance is applied to a gauze patch and placed on the prepared skin.

    • The patch is covered with an occlusive dressing for a 4-hour exposure period.

    • After removal of the patch, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours.

    • Scoring of skin reactions is performed according to a standardized scale.

Serious Eye Damage/Eye Irritation (OECD 405)
  • Objective: To determine the potential for the substance to cause serious eye damage or irritation.

  • Test System: Albino rabbit.

  • Procedure:

    • 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as an untreated control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

    • Scores are assigned based on the severity of the lesions.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)
  • Objective: To evaluate the skin sensitization potential of the substance.

  • Test System: Mouse.

  • Procedure:

    • The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

    • On day 5, a radiolabeled proliferation marker (e.g., 3H-methyl thymidine) is injected intravenously.

    • Five hours later, the animal is euthanized, and the draining auricular lymph nodes are excised and weighed.

    • The incorporation of the radiolabel is measured, and a stimulation index is calculated.

    • A stimulation index of 3 or greater is indicative of sensitization.

Signaling Pathways and Experimental Workflows

Generalized Metabolic Pathway for Acrylate Esters

Acrylate esters are primarily metabolized through hydrolysis by carboxylesterases to acrylic acid and the corresponding alcohol. Acrylic acid is then further metabolized.

Metabolic Pathway This compound This compound Acrylic Acid Acrylic Acid This compound->Acrylic Acid Carboxylesterases (Hydrolysis) 4-Hydroxyphenylethanol 4-Hydroxyphenylethanol This compound->4-Hydroxyphenylethanol Further Metabolism Further Metabolism Acrylic Acid->Further Metabolism CoA Ligation Conjugation & Excretion Conjugation & Excretion 4-Hydroxyphenylethanol->Conjugation & Excretion

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow for Chemical Safety Assessment

A logical workflow is crucial for the systematic evaluation of the health and safety of a new chemical entity.

Safety Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment & Management Literature Review Literature Review In Silico Prediction In Silico Prediction Literature Review->In Silico Prediction Cytotoxicity Cytotoxicity In Silico Prediction->Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Skin Corrosion/Irritation Skin Corrosion/Irritation Genotoxicity->Skin Corrosion/Irritation Acute Toxicity Acute Toxicity Skin Corrosion/Irritation->Acute Toxicity Skin/Eye Irritation Skin/Eye Irritation Acute Toxicity->Skin/Eye Irritation Sensitization Sensitization Skin/Eye Irritation->Sensitization Hazard Characterization Hazard Characterization Sensitization->Hazard Characterization Exposure Assessment Exposure Assessment Hazard Characterization->Exposure Assessment Risk Management Measures Risk Management Measures Exposure Assessment->Risk Management Measures SDS Development SDS Development Risk Management Measures->SDS Development

Caption: A typical workflow for chemical health and safety assessment.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation and sensitization, appropriate PPE is mandatory.[7][8]

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentStandard
Eyes/FaceSafety glasses with side shields or chemical goggles, and a face shield if splashing is possible.ANSI Z87.1
SkinChemical-resistant gloves (e.g., butyl rubber, nitrile rubber), lab coat, and closed-toe shoes.EN 374
RespiratoryUse in a well-ventilated area. If vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.NIOSH approved
Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Ground all equipment to prevent static discharge.[3]

  • Avoid sources of ignition.[3]

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[4]

  • Keep containers tightly closed.[9]

  • Acrylates can polymerize violently if not properly inhibited.[4] Ensure the presence of an appropriate inhibitor and oxygen, as inhibitors are often only effective in the presence of oxygen.[4]

  • Do not store under an inert atmosphere.[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure.[10]

Table 4: First Aid Procedures

Exposure RouteProcedure[4][9][10]
InhalationMove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin ContactImmediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
IngestionDo NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard

Acrylates are typically combustible liquids.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]

  • Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] Hazardous polymerization may occur due to heat.[3]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Conclusion

While specific data for this compound is lacking, the general principles of handling acrylate esters provide a strong foundation for safe laboratory practices. It is imperative to treat this compound as a hazardous substance, with particular attention to preventing skin and eye contact and inhalation. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to proper storage and handling procedures are essential to minimize risk. Further toxicological testing is necessary to fully characterize the health and safety profile of this compound.

References

A Technical Guide to Natural Sources of Hydroxyphenethyl Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of hydroxyphenethyl precursors, focusing on tyrosol, hydroxytyrosol, and 2-phenylethanol. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive overview of their microbial and plant-based origins, quantitative data on their abundance, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathways.

Microbial Production of 2-Phenylethanol

2-Phenylethanol (2-PE), a valuable aromatic alcohol with a rose-like scent, is a key precursor for various hydroxyphenethyl compounds. Its production through microbial fermentation is a well-established and industrially relevant process. Various yeast species are known to naturally produce 2-PE, primarily through the Ehrlich pathway.

Biosynthetic Pathway: The Ehrlich Pathway

The Ehrlich pathway is the main route for the catabolism of amino acids, such as L-phenylalanine, into higher alcohols. The pathway involves a series of enzymatic reactions, as illustrated below.

Ehrlich_Pathway L_Phe L-Phenylalanine Ph_Pyr Phenylpyruvate L_Phe->Ph_Pyr Transaminase (e.g., ARO8, ARO9) Ph_Ac Phenylacetaldehyde Ph_Pyr->Ph_Ac Decarboxylase (e.g., ARO10) Two_PE 2-Phenylethanol Ph_Ac->Two_PE Alcohol Dehydrogenase (e.g., ADH1, ADH2)

Caption: The Ehrlich pathway for 2-phenylethanol production in yeast.

Quantitative Data: 2-Phenylethanol Production by Yeast

The following table summarizes the production of 2-phenylethanol by various yeast species under different fermentation conditions.

Yeast SpeciesStrainSubstrate/MediumFermentation Conditions2-PE Yield (g/L)Reference
Saccharomyces cerevisiaeD-2240 g/L glucose, 8 g/L L-PheShake flask, 30°C, 220 rpm, 72 h4.03[1]
Saccharomyces cerevisiaeD-22Optimized medium with L-Phe feeding5 L bioreactor, pH 5.5, 24 h4.81[1]
Saccharomyces cerevisiaeD-22Optimized medium with in situ product recovery (oleic acid)5 L bioreactor, 24 h6.41[1]
Saccharomyces cerevisiaeJM201415 g/L glucose, 8 g/L sucrose, 5 g/L L-Phe6.2 L bioreactor, 30°C, 72 h3.6[2]
Saccharomyces cerevisiaeCWY132 mutant34.16 g/L glucose, 5 g/L L-PheBatch process3.76[3]
Saccharomyces cerevisiaePFP-26 mutantMinimal medium with 5% glucoseShake flask, 30°C, 48 h0.973[3]
Saccharomyces cerevisiaeUCM Y-514 & Y-524Sucrose, yeast extract, L-PheOptimized conditions1.21[4][5][6]
Kluyveromyces marxianusCCT 77353 g/L glucose, 4 g/L L-Phe125 mL Erlenmeyer flask, 30°C, 200 rpm, 72 h3.44[2]
Kluyveromyces marxianusCBS 600Molasses35°C, 41 h0.89[2]
Kluyveromyces marxianus-Sweet whey, 4.50 g/L L-Phe, 0.76 g/L (NH4)2SO4Optimized conditions, 48 h1.2[3][7][8]
Pichia kudriavzeviiYF170250 g/L glucose, 10.7 g/L L-Phe250 mL flask, 26°C, 210 rpm, 56 h5.09[2]
Candida glycerinogenesWL2002-590 g/L glucose, 7 g/L L-Phe5 L bioreactor, 30°C, 500 rpm, 50 h5[2]
Zygosaccharomyces rouxiiM201331030 g/L glucose, 8 g/L sucrose, 9 g/L L-Phe72 h3.58[2]
Clavispora lusitaniaeWUT17Medium 8Batch culture, 30°C, 240 rpm, 72 h2.04[2]
Experimental Protocols

This protocol is based on the work of Hua et al. (2021).[1]

1. Strain and Media:

  • Yeast Strain: Saccharomyces cerevisiae D-22

  • Fermentation Medium (FM): 40 g/L glucose, 1.75 g/L corn steep liquor, 2.5 g/L yeast extract, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂, 8 g/L L-phenylalanine. Adjust pH to 6.0.

2. Inoculum Preparation:

  • Inoculate a single colony of S. cerevisiae D-22 into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

  • Incubate at 30°C with shaking at 220 rpm for 12-16 hours.

3. Shake Flask Fermentation:

  • Inoculate 45 mL of FM in a 500 mL shake flask with 10% (v/v) of the seed culture.

  • Incubate at 30°C with shaking at 220 rpm for 72 hours.

  • Collect samples periodically for analysis.

4. Bioreactor Fermentation (Fed-batch):

  • Prepare a 5 L bioreactor with 3 L of FM.

  • Inoculate with a 10% (v/v) seed culture.

  • Maintain the temperature at 30°C and pH at 5.5.

  • Implement a feeding strategy by adding a concentrated L-phenylalanine solution to maintain its concentration in the desired range.

This protocol is adapted from Gerogiannaki-Christopoulou (2009).[9]

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove yeast cells.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of dichloromethane.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Add an internal standard (e.g., 3-pentanol).

2. GC Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: INNOWAX cross-linked polyethylene glycol capillary column (30 m x 0.25 mm i.d. x 0.2 µm film thickness).

  • Injector Temperature: 200°C (split mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 30°C/min to 200°C.

    • Final hold: 200°C for 20 minutes.

  • Detector Temperature: 200°C.

  • Carrier Gas: Helium.

  • Injection Volume: 0.2 µL.

3. Quantification:

  • Create a calibration curve using standard solutions of 2-phenylethanol of known concentrations.

  • Quantify the 2-phenylethanol in the samples by comparing the peak area with the calibration curve, normalized to the internal standard.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Dichloromethane) Supernatant->LLE Organic_Phase Organic Phase LLE->Organic_Phase Drying Drying (Anhydrous Na2SO4) Organic_Phase->Drying Final_Extract Final Extract Drying->Final_Extract IS Internal Standard Addition Final_Extract->IS Injection Injection into GC-FID IS->Injection Separation Chromatographic Separation Detection Detection (FID) Data_Analysis Data Analysis & Quantification

Caption: Workflow for the analysis of 2-phenylethanol by gas chromatography.

Plant-Derived Hydroxyphenethyl Precursors: Tyrosol and Hydroxytyrosol

Tyrosol and its hydroxylated derivative, hydroxytyrosol, are potent antioxidants found predominantly in olives and their products. They are also present in other plant-based foods and beverages.

Biosynthesis of Tyrosol from Tyrosine

In plants, tyrosol is synthesized from the amino acid L-tyrosine through a multi-step enzymatic pathway.

Tyrosol_Biosynthesis L_Tyr L-Tyrosine p_HPP p-Hydroxyphenylpyruvate L_Tyr->p_HPP Tyrosine Aminotransferase p_HPA p-Hydroxyphenylacetaldehyde p_HPP->p_HPA p-Hydroxyphenylpyruvate Decarboxylase Tyrosol Tyrosol p_HPA->Tyrosol p-Hydroxyphenylacetaldehyde Reductase

Caption: Biosynthetic pathway of tyrosol from L-tyrosine in plants.[10][11][12]

Hydroxytyrosol is primarily formed through the hydrolysis of oleuropein, a major secoiridoid present in olives.

Quantitative Data: Tyrosol and Hydroxytyrosol in Natural Sources

The following table presents the concentrations of tyrosol and hydroxytyrosol found in various natural sources.

SourceCultivar/TypeCompoundConcentration (mg/kg or mg/L)Reference
Table OlivesKalamataTyrosol930[11][13]
Table OlivesKalamataHydroxytyrosol2100[11][13]
Table OlivesCommercial AverageTyrosol134[11][13]
Table OlivesCommercial AverageHydroxytyrosol244[11][13]
Extra Virgin Olive OilVariousTyrosol40 - 180[14]
Extra Virgin Olive OilVariousHydroxytyrosol80 - 120[14]
Olive Leaves-Tyrosol0.34 (mg/g extract)[10]
Olive Leaves-Hydroxytyrosol1.38 (mg/g extract)[10]
Red Wine-Tyrosolup to 25[15]
White Wine-Tyrosol4.20 - 15.51[15]
White Wine-Hydroxytyrosol0.33 - 3.45[15]
BeerVariousTyrosolVaries[16][17][18]
Experimental Protocols

This protocol is based on the method described by the International Olive Council (IOC).[19]

1. Materials:

  • Olive oil sample

  • Methanol/water (80:20, v/v)

  • Syringic acid (internal standard)

  • Hexane

2. Procedure:

  • Weigh approximately 2.0 g of olive oil into a 10 mL screw-cap test tube.

  • Add 1 mL of the internal standard solution (syringic acid in methanol/water).

  • Add 5 mL of methanol/water (80:20, v/v).

  • Vortex for 1 minute.

  • Place in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge at 5000 rpm for 25 minutes.

  • Collect the supernatant (methanolic extract) and filter through a 0.45 µm PVDF syringe filter.

This protocol is adapted from various sources for the analysis of phenolic compounds in olive oil.[5][19]

1. HPLC System:

  • HPLC with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

  • Solvent A: Water with 0.2% acetic acid.

  • Solvent B: Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the run to elute compounds of increasing hydrophobicity.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare standard solutions of tyrosol and hydroxytyrosol of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound.

  • Quantify the tyrosol and hydroxytyrosol in the sample extracts by comparing their peak areas to the respective calibration curves, normalized to the internal standard.

HPLC_Workflow cluster_extraction Extraction from Olive Oil cluster_hplc_analysis HPLC-DAD Analysis Olive_Oil Olive Oil Sample IS_Addition Internal Standard Addition Olive_Oil->IS_Addition Solvent_Extraction Methanol/Water Extraction + Ultrasonication IS_Addition->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Extract Phenolic Extract Filtration->Extract Injection Injection into HPLC Extract->Injection Separation Reverse-Phase C18 Separation Detection DAD Detection (280 nm) Quantification Quantification against Standards

Caption: Workflow for the extraction and HPLC analysis of tyrosol and hydroxytyrosol.

Conclusion

This technical guide provides a foundational understanding of the natural sources of hydroxyphenethyl precursors, with a focus on microbial production of 2-phenylethanol and plant-derived tyrosol and hydroxytyrosol. The quantitative data presented in the tables offer a comparative overview of the yields and concentrations achievable from different sources and under various conditions. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and professionals in the field of drug development and natural product chemistry. Further research into metabolic engineering of microbial strains and optimization of extraction techniques from plant materials holds the potential to enhance the availability of these valuable bioactive compounds for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenethyl acrylate (HPEA) is a functional monomer of significant interest in the development of advanced biomaterials and drug delivery systems. The presence of a hydroxyl group in its structure provides a versatile handle for post-polymerization modification, allowing for the conjugation of bioactive molecules, targeting ligands, or crosslinking agents. Furthermore, the aromatic ring and the acrylate backbone impart a unique combination of hydrophobicity and reactivity. Poly(this compound) (PHPEA) and its copolymers are therefore promising candidates for applications such as drug-eluting coatings, tissue engineering scaffolds, and responsive nanoparticles.

This document provides detailed application notes and experimental protocols for the synthesis of PHPEA via conventional free-radical polymerization, a robust and widely accessible method for polymer synthesis.

Data Presentation

The following table summarizes representative data for the free-radical polymerization of this compound under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup and purity of reagents.

Experiment IDInitiator (mol%)SolventTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PHPEA-01AIBN (1.0)Toluene70128525,00055,0002.2
PHPEA-02AIBN (0.5)Dioxane70249245,00099,0002.2
PHPEA-03BPO (1.0)DMF80108822,00051,0002.3
PHPEA-04BPO (0.5)Anisole80209548,000110,4002.3
  • Mn: Number-average molecular weight

  • Mw: Weight-average molecular weight

  • PDI: Polydispersity Index

  • AIBN: Azobisisobutyronitrile

  • BPO: Benzoyl Peroxide

  • DMF: Dimethylformamide

Experimental Protocols

Materials
  • This compound (HPEA) monomer (purified by passing through a column of basic alumina to remove inhibitor)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized from methanol)

  • Anhydrous solvent (e.g., toluene, dioxane, dimethylformamide)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Schlenk flask or round-bottom flask with a sidearm

  • Condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Vacuum line and inert gas manifold

  • Standard laboratory glassware

Protocol for Solution Polymerization of this compound (Example using AIBN in Toluene)
  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.0 mmol).

    • Add the desired amount of anhydrous toluene (e.g., 50 mL).

    • Add the free-radical initiator, AIBN (e.g., 42.7 mg, 0.26 mmol, 1 mol% with respect to the monomer).

  • Degassing:

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • After the final thaw, backfill the flask with nitrogen or argon gas.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., 12 hours).

  • Termination and Isolation:

    • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol (e.g., 500 mL) while stirring.

    • A white precipitate of poly(this compound) will form.

  • Purification and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer with fresh methanol two more times to remove any unreacted monomer and initiator residues.

    • Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.

Characterization of Poly(this compound)
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF or DMF) and calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

    • ¹H NMR (in CDCl₃ or DMSO-d₆): Expect to see broad peaks corresponding to the polymer backbone and the characteristic signals of the hydroxyphenethyl group. The disappearance of the vinyl proton signals of the monomer confirms polymerization.

    • FTIR: Look for the disappearance of the C=C stretching vibration of the acrylate group (around 1635 cm⁻¹) and the presence of the characteristic ester carbonyl peak (around 1730 cm⁻¹) and the broad O-H stretch of the phenol.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the polymer's thermal stability and glass transition temperature (Tg).

Visualizations

Free Radical Polymerization Mechanism of this compound

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat (Δ) Monomer_Radical Monomer Radical Radical->Monomer_Radical Addition Monomer 4-Hydroxyphenethyl Acrylate Growing_Chain Growing Polymer Chain (P-M•) Propagated_Chain Elongated Polymer Chain (P-M-M•) Growing_Chain->Propagated_Chain Addition Monomer2 Monomer Chain1 Growing Chain 1 (P•) Dead_Polymer Inactive Polymer Chain1->Dead_Polymer Combination or Disproportionation Chain2 Growing Chain 2 (P'•) Chain2->Dead_Polymer

Caption: Mechanism of free radical polymerization of this compound.

Experimental Workflow for the Synthesis of Poly(this compound)

Workflow Start Start Reagents 1. Add Monomer, Solvent, and Initiator to Flask Start->Reagents Degas 2. Degas via Freeze-Pump-Thaw Cycles Reagents->Degas Polymerize 3. Heat to Reaction Temperature and Stir Degas->Polymerize Quench 4. Cool and Expose to Air Polymerize->Quench Precipitate 5. Precipitate Polymer in Methanol Quench->Precipitate Wash 6. Wash Polymer with Methanol Precipitate->Wash Dry 7. Dry Polymer under Vacuum Wash->Dry Characterize 8. Characterize Polymer (GPC, NMR, FTIR, TGA, DSC) Dry->Characterize End End Characterize->End

Caption: Workflow for the synthesis and characterization of poly(this compound).

Controlled Polymerization of 4-Hydroxyphenethyl Acrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of controlled radical polymerization (CRP) techniques for 4-Hydroxyphenethyl acrylate (4-HPEA). While specific literature on the controlled polymerization of 4-HPEA is limited, its structural similarity to other functional acrylates, such as 4-hydroxybutyl acrylate (4-HBA), allows for the adaptation of established protocols. The pendant hydroxyphenyl group in 4-HPEA offers a versatile handle for post-polymerization modification and imparts unique properties to the resulting polymers, making them attractive for applications in drug delivery and biomaterials.

This document outlines protocols for two of the most robust CRP methods: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). It also includes representative data and visualizations to guide researchers in synthesizing well-defined polymers based on 4-HPEA.

Application Notes

The controlled polymerization of this compound yields polymers with predictable molecular weights, low polydispersity, and defined end-groups. These characteristics are crucial for a variety of advanced applications, particularly in the biomedical field.

Key Advantages of Controlled Polymerization of 4-HPEA:

  • Well-Defined Architectures: Synthesize block copolymers, star polymers, and gradient copolymers with precise control over the polymer structure.

  • Functionality: The pendant hydroxyl and phenyl groups can be utilized for bioconjugation, drug attachment, or to modulate the polymer's solubility and thermal properties.

  • Biomedical Relevance: Polymers containing phenolic groups have been explored for their antioxidant properties and potential in drug delivery systems. The hydroxyl group can be used to attach targeting ligands or therapeutic agents. For instance, polymers with pendant hydroxyl groups are widely used in drug delivery systems.

  • Stimuli-Responsive Materials: The phenolic group can potentially impart pH-responsiveness to the polymer, enabling the design of "smart" drug delivery vehicles that release their payload in specific physiological environments.

Potential Applications in Drug Development:

  • Polymer-Drug Conjugates: The hydroxyl group on the phenethyl moiety provides a convenient point for the covalent attachment of drugs, creating polymer-drug conjugates with improved pharmacokinetics.

  • Nanoparticle Formulation: Amphiphilic block copolymers containing a poly(4-HPEA) block can self-assemble into micelles or polymersomes for the encapsulation of hydrophobic drugs.

  • Bioactive Coatings: The antioxidant nature of the phenolic group could be harnessed in coatings for medical devices to reduce oxidative stress at the implant-tissue interface.

  • Theranostics: The polymer backbone can be functionalized with both therapeutic agents and imaging probes for combined therapy and diagnostics.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar functional acrylates and provide a starting point for the controlled polymerization of 4-HPEA. Optimization of these conditions may be necessary to achieve the desired polymer characteristics.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-HPEA

RAFT polymerization is a versatile CRP technique that is tolerant to a wide range of functional monomers. The choice of the RAFT agent (or chain transfer agent, CTA) is critical for achieving good control over the polymerization. For acrylates, trithiocarbonates and dithiobenzoates are commonly used.

Materials:

  • This compound (4-HPEA), inhibitor removed

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPDT)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide)

  • Anhydrous nitrogen or argon

Procedure:

  • Monomer Purification: Pass 4-HPEA through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-HPEA, CPDT, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of 4-HPEA

ATRP is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to control the polymerization. The hydroxyl group of 4-HPEA can potentially interact with the copper catalyst, which may require the use of specific ligands or protecting group strategies in some cases.

Materials:

  • This compound (4-HPEA), inhibitor removed

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., Anisole, Dimethyl sulfoxide)

  • Anhydrous nitrogen or argon

Procedure:

  • Monomer Purification: As described for the RAFT protocol.

  • Reaction Setup: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with nitrogen. Add the solvent and the ligand (PMDETA) via a nitrogen-purged syringe and stir until the copper complex forms (a colored solution).

  • In a separate flask, dissolve the 4-HPEA and the initiator (EBiB) in the solvent and deoxygenate by bubbling with nitrogen for at least 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex via a nitrogen-purged syringe. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

  • Polymerization: Place the flask in a thermostatically controlled oil bath (e.g., 60 °C) and stir.

  • Monitoring and Termination: Follow the same steps as outlined in the RAFT protocol.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data obtained from the controlled polymerization of 4-hydroxybutyl acrylate (4-HBA), a close structural analog of 4-HPEA. These values provide an expected range for the polymerization of 4-HPEA under similar conditions.

Table 1: Representative Data for RAFT Polymerization of 4-HBA

Entry[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
1100:1:0.2Dioxane704>9514,40013,5001.15
2200:1:0.2Dioxane708>9528,80026,2001.18
350:1:0.1DMF602>987,2006,9001.12

Data adapted from analogous polymerizations of 4-hydroxybutyl acrylate.

Table 2: Representative Data for ATRP of Functional Acrylates

Entry[M]:[I]:[Cu]:[L]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
1100:1:1:1Anisole603>9013,00012,1001.20
2200:1:1:2DMSO505>9528,80027,5001.25
350:1:0.5:1Toluene701.5>987,2007,0001.18

Data adapted from ATRP of various functional acrylates.[1]Mn (Theoretical) is calculated based on the molar ratio of monomer to initiator and the monomer conversion.

Visualizations

Experimental Workflow for Controlled Polymerization

The following diagram illustrates a typical experimental workflow for performing a controlled radical polymerization of 4-HPEA under inert conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Weighing Weigh Reagents (Monomer, CTA/Initiator, Catalyst, Ligand) Monomer_Purification->Reagent_Weighing Solvent_Addition Add Solvent Reagent_Weighing->Solvent_Addition Deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) Solvent_Addition->Deoxygenation Polymerization Polymerization (Heating and Stirring) Deoxygenation->Polymerization Monitoring Reaction Monitoring (Aliquots for NMR/GPC) Polymerization->Monitoring Termination Termination (Cooling and Exposure to Air) Polymerization->Termination Purification Purification (Precipitation/Filtration) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General workflow for controlled radical polymerization.

Signaling Pathway for Polymer-Drug Conjugate Action

This diagram illustrates a conceptual signaling pathway for the targeted delivery and intracellular release of a drug from a poly(4-HPEA)-based conjugate.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Conjugate Poly(4-HPEA)-Drug Conjugate with Targeting Ligand Receptor Cell Surface Receptor Conjugate->Receptor 1. Targeting & Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Drug_Release Drug Release (Cleavage of Linker) Endosome->Drug_Release 3. pH-Triggered Cleavage Drug Free Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Enzyme) Drug->Target 4. Action on Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery and intracellular release pathway.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 4-Hydroxyphenethyl Acrylate with a Copper Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the controlled polymerization of 4-hydroxyphenethyl acrylate (HPEA) via Atom Transfer Radical Polymerization (ATRP) using a copper-based catalytic system. This method allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity, which are of significant interest for applications in drug delivery, biomaterials, and other biomedical fields. The presence of the phenolic hydroxyl group offers a site for further functionalization, making poly(this compound) (PHPEA) a versatile platform for advanced material design.

Introduction to ATRP of Functional Acrylates

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically copper-based.[1] This equilibrium minimizes termination reactions, allowing for the synthesis of complex architectures such as block copolymers and polymers with specific end-group functionalities.

ATRP is known for its tolerance to a wide variety of functional groups, including hydroxyl moieties. The polymerization of hydroxyl-functionalized acrylates like 2-hydroxyethyl acrylate (HEA) has been well-established, demonstrating the feasibility of ATRP for creating hydrophilic and functional polymers.[2] While a specific protocol for this compound is not widely documented, the principles of acrylate ATRP can be readily adapted. The presence of a phenolic group may influence the polymerization kinetics, potentially enhancing the rate of polymerization.

Experimental Protocols

This section provides a detailed protocol for the ATRP of this compound. The conditions are adapted from established procedures for similar hydroxyl-functionalized acrylates.[2]

Materials
  • Monomer: this compound (HPEA) (synthesis required or commercially available)

  • Initiator: Ethyl α-bromophenylacetate (EBrPA) or Methyl 2-bromopropionate (MBP)[2]

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy)[2]

  • Solvent: Anisole, N,N-Dimethylformamide (DMF), or bulk polymerization[2]

  • Inhibitor Remover: Basic alumina

  • Other: Nitrogen gas (high purity), syringes, Schlenk flasks, magnetic stir bars.

Monomer Purification

Prior to polymerization, it is crucial to remove the inhibitor from the HPEA monomer. This can be achieved by passing the monomer through a short column of basic alumina.

General ATRP Procedure

The following procedure describes a typical ATRP of HPEA targeting a degree of polymerization (DP) of 100.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum, and the atmosphere is purged with nitrogen for 15-20 minutes.

  • Addition of Reactants: HPEA (1.92 g, 10 mmol), anisole (2 mL, as solvent), and PMDETA (21 µL, 0.1 mmol) are added to the flask via degassed syringes.

  • Initiator Injection: The mixture is stirred to dissolve the catalyst complex, and then the initiator, EBrPA (17 µL, 0.1 mmol), is injected to start the polymerization.

  • Polymerization: The reaction mixture is immersed in a preheated oil bath at 90°C and stirred for the desired time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (THF). The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina. The polymer is then precipitated in a large excess of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the ATRP of a structurally similar monomer, 2-hydroxyethyl acrylate (HEA), which can be used as a reference for the expected outcomes of HPEA polymerization.[2]

Table 1: Molecular Weight Data for Poly(2-hydroxyethyl acrylate) (PHEA) Synthesized by ATRP [2]

ExperimentMonomer/Initiator RatioConversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )Đ (Mw/Mn)
150925,3006,1001.18
21009110,60012,5001.19
32009021,10024,0001.25

Conditions: Bulk polymerization of HEA at 90°C with MBP as initiator and CuBr/bpy as the catalyst system.[2]

Table 2: Kinetic Data for the ATRP of 2-Hydroxyethyl Acrylate (HEA)

Time (h)Monomer Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1354,5001.15
2627,8001.17
48510,5001.19
69111,2001.21

Note: This is representative data; actual results for HPEA may vary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATRP_Mechanism cluster_propagation Propagation Pn_X P_n-X (Dormant Species) Cu_I Cu(I)/L (Activator) Pn_rad P_n• (Propagating Radical) Pn_X->Pn_rad k_act X_Cu_II X-Cu(II)/L (Deactivator) Pn_rad->Pn_X k_deact Monomer Monomer (HPEA) Pn_rad->Monomer k_p

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start setup 1. Reaction Setup: - Charge Schlenk flask with CuBr. - Purge with Nitrogen. start->setup add_reagents 2. Add Reactants: - Add HPEA monomer, solvent (e.g., anisole), and PMDETA ligand. setup->add_reagents initiation 3. Initiation: - Inject initiator (e.g., EBrPA) to start the polymerization. add_reagents->initiation polymerization 4. Polymerization: - Immerse in oil bath at 90°C. - Stir for desired time. initiation->polymerization monitoring Monitor Conversion (optional): - Take samples periodically. polymerization->monitoring monitoring->polymerization Continue termination 5. Termination & Purification: - Expose to air. - Dilute with THF. - Remove catalyst with alumina column. monitoring->termination Desired conversion reached precipitation 6. Precipitation & Drying: - Precipitate in non-solvent. - Filter and dry polymer. termination->precipitation characterization Characterization: - GPC (Mn, Đ) - NMR (Structure, Conversion) precipitation->characterization end End characterization->end

Caption: Experimental workflow for the ATRP of this compound.

References

Applications of Hydroxyl-Functional Polyacrylates in Advanced Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyacrylates bearing hydroxyl functional groups are a versatile class of polymers widely utilized in the formulation of high-performance coatings. While the specific polymer poly(4-hydroxyphenethyl acrylate) is not extensively documented in publicly available literature, its structure suggests properties analogous to other hydroxyl-functional polyacrylates, such as poly(4-hydroxybutyl acrylate) (PHBA). These polymers serve as critical components in coatings for biomedical, marine, and industrial applications due to their excellent adhesion, flexibility, and the ability to undergo post-polymerization modification and crosslinking. The hydroxyl groups provide sites for covalent bonding, improving durability and enabling the attachment of various functional moieties. This document provides an overview of the applications, experimental protocols, and key data associated with hydroxyl-functional polyacrylates in coatings, with a focus on PHBA as a representative example.

Key Applications and Properties

Hydroxyl-functional polyacrylates are valued for their ability to impart a range of desirable properties to coating systems. The presence of the hydroxyl group enhances adhesion to polar substrates and allows for crosslinking with other resins, such as isocyanates in polyurethane systems, leading to coatings with improved mechanical strength and chemical resistance.

One of the significant applications of these polymers is in the development of environmentally friendly coatings. For instance, they can be synthesized as aqueous latex dispersions, reducing the reliance on volatile organic compounds (VOCs). Furthermore, modifications of these polymers are being explored for advanced applications such as marine antifouling coatings and biomedical device coatings. In marine applications, the polymer backbone can be engineered to be biodegradable, and antifouling agents can be chemically grafted onto the polymer, allowing for controlled release.[1] For biomedical applications, the hydrophilicity and biocompatibility of these polymers are advantageous. They can be used to create coatings that resist protein fouling and bacterial adhesion on medical implants and devices.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for representative hydroxyl-functional polyacrylate systems, providing a comparative overview of their properties relevant to coating applications.

PropertyPolymer SystemValueMeasurement ConditionsReference
Glass Transition Temperature (Tg) Poly(4-hydroxybutyl acrylate) (PHBA)Lower than PHPMAAmbient Temperature[3]
Particle Size PHBA latex particles~200 nmpH 8[4][5]
Particle Size PHBA–PNAEP diblock copolymer nanoparticles~57 nm-[4][5]
Tensile Strength Flexible Hyperbranched Polyurethane Acrylate (FHBPUA) film0.63 MPa-[6]
Elongation at Break Flexible Hyperbranched Polyurethane Acrylate (FHBPUA) film67%-[6]
Pencil Hardness UV-cured Polyurethane Acrylate with reactive diluents6B - 6HAccording to GB/T 6739-2006[7]
Adhesion UV-curable Polyurethane Acrylate filmsHigh-[8]
Boiling Water Resistance UV-curable Polyurethane Acrylate filmsGood-[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-hydroxybutyl acrylate) Latex via RAFT Aqueous Dispersion Polymerization

This protocol describes the synthesis of charge-stabilized poly(4-hydroxybutyl acrylate) latex particles.[4][5]

Materials:

  • 4-hydroxybutyl acrylate (HBA) monomer

  • Water-soluble RAFT agent with a carboxylic acid group

  • Deionized water

  • pH buffer (to maintain pH 8)

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

  • Constant temperature bath

Procedure:

  • Prepare an aqueous solution of the water-soluble RAFT agent in deionized water within the reaction vessel.

  • Adjust the pH of the solution to 8 using a suitable buffer.

  • Add the 4-hydroxybutyl acrylate (HBA) monomer to the reaction vessel while stirring.

  • Deoxygenate the reaction mixture by bubbling nitrogen gas through it for at least 30 minutes.

  • Place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time, monitoring monomer conversion periodically.

  • Upon completion, cool the reaction to room temperature to obtain the PHBA latex dispersion.

Protocol 2: Formulation of a UV-Curable Polyurethane Acrylate Coating

This protocol outlines the general steps for preparing a UV-curable coating formulation based on a polyurethane acrylate oligomer.[8][9]

Materials:

  • Polyurethane acrylate (PUA) oligomer

  • Reactive diluent(s) (e.g., isobornyl acrylate, hexanediol diacrylate)

  • Photoinitiator (e.g., a phosphine oxide-based initiator)

  • Substrate for coating (e.g., metal panel, plastic sheet)

Equipment:

  • High-speed mixer or disperser

  • Viscometer

  • Film applicator (e.g., doctor blade, spin coater)

  • UV curing system (e.g., mercury lamp, LED lamp)

Procedure:

  • In a suitable mixing vessel, combine the polyurethane acrylate oligomer and the reactive diluent(s).

  • Mix at high speed until a homogeneous mixture is obtained. The viscosity can be adjusted by varying the type and amount of reactive diluent.[9]

  • Add the photoinitiator to the mixture and continue mixing until it is completely dissolved. Ensure this step is performed in a light-controlled environment to prevent premature curing.

  • Measure the viscosity of the formulation using a viscometer to ensure it is suitable for the intended application method.

  • Apply the coating formulation to the substrate using the chosen film applicator to achieve the desired film thickness.

  • Cure the coated substrate by exposing it to UV radiation from the curing system. The curing time and intensity will depend on the specific formulation and film thickness.

  • Evaluate the properties of the cured coating, such as hardness, adhesion, and chemical resistance, using standard testing methods.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_PHBA_Latex cluster_materials Starting Materials cluster_process Polymerization Process cluster_product Final Product M1 4-Hydroxybutyl Acrylate (HBA) P1 Mix & Deoxygenate M1->P1 M2 RAFT Agent (COOH-functional) M2->P1 M3 Water (pH 8) M3->P1 P2 Heat to 70°C P1->P2 P3 RAFT Polymerization P2->P3 Prod Poly(4-hydroxybutyl acrylate) Latex (~200 nm particles) P3->Prod UV_Coating_Formulation Oligomer Polyurethane Acrylate Oligomer Mix Homogeneous Mixing Oligomer->Mix Diluent Reactive Diluent(s) Diluent->Mix Initiator Photoinitiator Add_Initiator Add Photoinitiator Initiator->Add_Initiator Substrate Substrate Apply_Coating Application to Substrate Substrate->Apply_Coating UV_Light UV Radiation UV_Curing UV Curing UV_Light->UV_Curing Cured_Coating Cured Coating Film Mix->Add_Initiator Add_Initiator->Apply_Coating Apply_Coating->UV_Curing UV_Curing->Cured_Coating Antifouling_Mechanism Polymer Biodegradable Polymer (e.g., Poly(ester-co-acrylate)) Coating Antifouling Coating Polymer->Coating Antifoulant Grafted Antifoulant Pendant Groups Antifoulant->Coating Seawater Seawater Exposure Coating->Seawater Degradation Hydrolytic/Enzymatic Degradation of Polymer Backbone Seawater->Degradation Release Controlled Release of Antifoulant Degradation->Release Prevention Prevention of Biofouling Release->Prevention

References

Application Notes and Protocols: 4-Hydroxyphenethyl Acrylate for Biomedical Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenethyl acrylate is a versatile monomer that holds significant promise for the synthesis of biomedical hydrogels. Its unique chemical structure, featuring a phenolic hydroxyl group and an acrylate moiety, allows for the creation of hydrogels with tunable properties suitable for a range of applications, including drug delivery, tissue engineering, and wound healing. The phenolic group can impart antioxidant properties and allows for secondary crosslinking, while the acrylate group enables polymerization to form the hydrogel network. These application notes provide detailed protocols for the synthesis, characterization, and application of this compound-based hydrogels.

Data Presentation

The following tables summarize key quantitative data for representative acrylate-based hydrogel systems, providing a baseline for the expected performance of this compound hydrogels.

Table 1: Mechanical Properties of Representative Acrylate-Based Hydrogels

Hydrogel CompositionCrosslinker Concentration (mol%)Compressive Strength (MPa)Elastic Modulus (kPa)Reference
Poly(acrylic acid) (PAA)-5-[1]
PAA-Chitosan-6.3-[1]
PAA-Silica-8.9-[1]
PAA-Chitosan-Silica-42-[1]
Poly(acrylic acid) (PAA)0.02-~20[2]
Poly(acrylic acid) (PAA)0.04-~28[2]
Poly(acrylic acid) (PAA)0.06-34[2]

Table 2: Swelling Ratios of Representative pH-Sensitive Hydrogels

Hydrogel CompositionpHSwelling Ratio (%)Reference
Superporous hydrogel composite (SPHC)1.0~50[3]
Superporous hydrogel composite (SPHC)4.9~150[3]
Superporous hydrogel composite (SPHC)6.2~250[3]
Superporous hydrogel composite (SPHC)7.4~280[3]

Table 3: Representative In Vitro Drug Release Profile of a Model Drug from a Hydrogel Matrix

Time (hours)Cumulative Release (%) at pH 5.5Cumulative Release (%) at pH 7.4
11510
22818
44530
86548
128062
249585

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a this compound hydrogel using a chemical crosslinker.

Materials:

  • This compound (Monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinking agent)

  • Ammonium persulfate (APS) (Initiator)

  • Tetramethylethylenediamine (TEMED) (Accelerator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare a 10% (w/v) solution of this compound in PBS.

  • Crosslinker Addition: Add MBA to the monomer solution at a concentration of 1 mol% with respect to the monomer. Stir until fully dissolved.

  • Initiator and Accelerator: Add APS (10% w/v solution in deionized water) to the mixture at a concentration of 0.5% (v/v). Subsequently, add TEMED at a concentration of 0.2% (v/v) to accelerate polymerization.

  • Polymerization: Quickly vortex the solution and pour it into a mold (e.g., a petri dish or between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 2 hours.

  • Purification: After polymerization, cut the hydrogel into desired shapes and immerse it in a large volume of deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomers and other reagents.

  • Lyophilization (Optional): For a porous scaffold, freeze the purified hydrogel at -80°C and then lyophilize for 48 hours.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

  • Immerse a pre-weighed dried hydrogel sample (Wd) in a buffer solution of a specific pH (e.g., pH 5.5 or 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

B. Mechanical Testing (Compressive Strength):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Use a universal testing machine to apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve and determine the compressive strength at a specific strain (e.g., 50%) or at the point of fracture.

Protocol 3: In Vitro Drug Loading and Release Study

A. Drug Loading (Equilibrium Swelling Method):

  • Immerse a dried hydrogel sample in a concentrated solution of the model drug (e.g., Doxorubicin) in PBS.

  • Allow the hydrogel to swell for 24 hours at room temperature to reach equilibrium loading.

  • Remove the drug-loaded hydrogel and briefly rinse with deionized water to remove surface-adsorbed drug.

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and 37°C) with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 4-Hydroxyphenethyl acrylate Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Crosslinker (MBA) Crosslinker->Polymerization Initiator Initiator (APS/TEMED) Initiator->Polymerization Hydrogel Crude Hydrogel Polymerization->Hydrogel Washing Washing in Deionized Water Hydrogel->Washing PurifiedHydrogel Purified Hydrogel Washing->PurifiedHydrogel Swelling Swelling Studies PurifiedHydrogel->Swelling Mechanical Mechanical Testing PurifiedHydrogel->Mechanical DrugRelease Drug Release Kinetics PurifiedHydrogel->DrugRelease

Caption: Experimental workflow for hydrogel synthesis and characterization.

G cluster_params Synthesis Parameters cluster_props Hydrogel Properties MonomerConc Monomer Concentration MechanicalStrength Mechanical Strength MonomerConc->MechanicalStrength Increases SwellingRatio Swelling Ratio MonomerConc->SwellingRatio Decreases CrosslinkerConc Crosslinker Concentration CrosslinkerConc->MechanicalStrength Increases CrosslinkerConc->SwellingRatio Decreases DrugReleaseRate Drug Release Rate CrosslinkerConc->DrugReleaseRate Decreases InitiatorConc Initiator Concentration InitiatorConc->MechanicalStrength Increases SwellingRatio->DrugReleaseRate Increases Porosity Porosity Porosity->SwellingRatio Increases Porosity->DrugReleaseRate Increases

Caption: Factors influencing hydrogel properties.

G Hydrogel Drug-Loaded Hydrogel Matrix Swelling Swelling of Hydrogel Hydrogel->Swelling Uptake of aqueous medium Erosion Matrix Erosion (Optional) Hydrogel->Erosion Diffusion Drug Diffusion Swelling->Diffusion Increased mesh size Release Drug Release into Surrounding Medium Diffusion->Release Erosion->Release

Caption: Mechanism of drug release from the hydrogel matrix.

References

Application Notes and Protocols for 4-Hydroxyphenethyl Acrylate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 4-Hydroxyphenethyl Acrylate (4-HPEA) for drug delivery is limited in publicly available literature. Therefore, this document provides a comprehensive overview based on structurally and functionally similar acrylate monomers, primarily 4-hydroxybutyl acrylate (4-HBA) and dopamine methacrylamide , to serve as a foundational guide. The principles, protocols, and potential applications described herein are intended to be adapted for 4-HPEA with appropriate empirical validation.

Introduction to this compound in Drug Delivery

This compound (4-HPEA) is a functional monomer with significant potential in the design of advanced drug delivery systems. Its chemical structure, featuring a hydroxyl group and a phenethyl moiety, imparts unique properties to polymers, making them suitable for a range of biomedical applications. The hydroxyl group offers a site for further functionalization and enhances hydrophilicity, while the aromatic phenethyl group can participate in various non-covalent interactions, potentially improving drug loading and nanoparticle stability.

Polymers derived from 4-HPEA and its analogs can be formulated into nanoparticles, hydrogels, and other drug carriers. These systems can be engineered to be stimuli-responsive, releasing their therapeutic payload in response to specific triggers within the body, such as changes in pH or the presence of certain enzymes.[1][2] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[1]

Key Applications and Advantages

Polymers based on functional acrylates like 4-HPEA offer several advantages in drug delivery:

  • Biocompatibility: Acrylate-based polymers are often biocompatible, a crucial requirement for in vivo applications.

  • Tunable Properties: The physicochemical properties of the resulting polymers can be precisely controlled by copolymerizing 4-HPEA with other monomers. This allows for the tuning of characteristics such as particle size, drug loading capacity, and release kinetics.

  • Stimuli-Responsiveness: The incorporation of functional groups can render the drug delivery system sensitive to environmental stimuli, enabling targeted and controlled drug release.[1][2]

  • Versatility: These polymers can be used to create a variety of drug delivery platforms, including nanoparticles for intravenous administration and hydrogels for topical or localized delivery.[3][4]

Data Presentation: Properties of Acrylate-Based Nanoparticles

The following tables summarize typical quantitative data obtained for drug delivery systems based on functional acrylate polymers, which can be considered as expected benchmarks when working with 4-HPEA.

Table 1: Physicochemical Properties of Acrylate-Based Nanoparticles

ParameterTypical RangeAnalytical Technique(s)Reference(s)
Particle Size (Diameter)50 - 250 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)[2][5]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[5]
Zeta Potential-10 to -40 mVElectrophoretic Light Scattering (ELS)[5]

Table 2: Drug Loading and Encapsulation Efficiency

DrugPolymer SystemDrug Loading (%)Encapsulation Efficiency (%)Reference(s)
DoxorubicinPoly(methacrylic acid)-based nanogel42.395.7[6]
DocetaxelCrosslinkable Lipid Shell NanoparticlesNot SpecifiedNot Specified[7]
WortmanninCrosslinkable Lipid Shell NanoparticlesNot SpecifiedNot Specified[7]

Table 3: In Vitro Drug Release Characteristics

DrugPolymer SystemRelease ProfileRelease Kinetics ModelReference(s)
Gallic Acid (hydrophilic)PLGA-Lecithin Hybrid NanoparticlesSustained releaseKorsmeyer-Peppas[8]
Quercetin (lipophilic)PLGA-Lecithin Hybrid NanoparticlesSustained releaseFirst-Order[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the development of 4-HPEA-based drug delivery systems, adapted from protocols for similar acrylate monomers.

Synthesis of Poly(4-hydroxybutyl acrylate)-based Nanoparticles via RAFT Polymerization

This protocol describes the synthesis of charge-stabilized poly(4-hydroxybutyl acrylate) (PHBA) latex particles, which can serve as a precursor for more complex nanoparticle architectures.[5]

Materials:

  • 4-hydroxybutyl acrylate (HBA) monomer

  • 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (DDMAT) as RAFT agent

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Nitrogen gas

Procedure:

  • In a glass vial, combine the DDMAT RAFT agent, HBA monomer, and ACVA initiator.

  • Add deionized water to achieve the desired solids content (e.g., 40% w/w).

  • Adjust the pH of the solution to 8 using 0.1 M NaOH.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Seal the vial and immerse it in a preheated oil bath at 70°C to initiate polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 90 minutes).

  • The resulting milky-white dispersion contains the PHBA nanoparticles.

  • Characterize the nanoparticles for size, polydispersity, and zeta potential using DLS and TEM.

Diagram: RAFT Polymerization Workflow

RAFT_Polymerization cluster_prep Reaction Setup cluster_polymerization Polymerization cluster_characterization Characterization reagents Combine Monomer (4-HBA), RAFT Agent (DDMAT), & Initiator (ACVA) add_water Add Deionized Water reagents->add_water adjust_ph Adjust pH to 8 add_water->adjust_ph deoxygenate Deoxygenate with N2 adjust_ph->deoxygenate polymerize Initiate Polymerization at 70°C deoxygenate->polymerize nanoparticles PHBA Nanoparticles polymerize->nanoparticles characterize Analyze Size (DLS, TEM) & Zeta Potential nanoparticles->characterize

Workflow for synthesizing PHBA nanoparticles.
Drug Loading into Acrylate-Based Nanoparticles

This protocol outlines a general procedure for loading a hydrophobic drug into pre-formed nanoparticles using an incubation method.[9]

Materials:

  • Polymer nanoparticle dispersion

  • Hydrophobic drug

  • Organic solvent (e.g., acetone, DMSO) compatible with the drug and polymer

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Add the drug solution dropwise to the aqueous nanoparticle dispersion while stirring.

  • Allow the mixture to stir for several hours (e.g., 24 hours) at room temperature to allow for drug partitioning into the nanoparticles.

  • To remove the organic solvent and unloaded drug, dialyze the mixture against a large volume of PBS for 24-48 hours, with frequent changes of the dialysis buffer.

  • Collect the drug-loaded nanoparticle dispersion from the dialysis bag.

  • Determine the drug loading content and encapsulation efficiency using a suitable analytical method such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles to release the drug.

Diagram: Drug Loading Process

Drug_Loading cluster_loading Loading cluster_purification Purification cluster_analysis Analysis drug_sol Dissolve Drug in Organic Solvent mix Add Drug Solution to Nanoparticle Dispersion drug_sol->mix incubate Incubate with Stirring mix->incubate dialysis Dialyze against Buffer incubate->dialysis loaded_np Drug-Loaded Nanoparticles dialysis->loaded_np quantify Quantify Drug Loading (UV-Vis, HPLC) loaded_np->quantify

General workflow for loading drugs into nanoparticles.
In Vitro Drug Release Study

This protocol describes a common method for evaluating the in vitro release of a drug from nanoparticles using a dialysis method.[7][10][11]

Materials:

  • Drug-loaded nanoparticle dispersion

  • Release medium (e.g., PBS at different pH values to simulate physiological conditions)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and place it in a container with a known volume of the release medium.

  • Place the container in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Diagram: In Vitro Drug Release Logical Flow

Drug_Release start Start: Drug-Loaded Nanoparticles in Dialysis Bag place_in_medium Immerse in Release Medium at 37°C start->place_in_medium sample Withdraw Aliquot at Time Point 't' place_in_medium->sample replace_medium Replenish with Fresh Medium sample->replace_medium analyze Quantify Drug Concentration replace_medium->analyze calculate Calculate Cumulative Release analyze->calculate is_end All Time Points Collected? calculate->is_end end End: Release Profile is_end->sample No is_end->end Yes

Logical flow of an in vitro drug release experiment.

Signaling Pathways and Stimuli-Responsive Release

Polymers containing functional groups like hydroxyl and phenyl moieties can be designed to respond to specific biological signals. For instance, the hydroxyl groups can be modified with pH-sensitive linkers that cleave in the acidic environment of a tumor, triggering drug release. The phenethyl group in 4-HPEA is structurally similar to dopamine, suggesting the potential for creating polymers that interact with specific receptors or are sensitive to enzymatic degradation pathways relevant to neurotransmitters.

Diagram: Hypothetical pH-Responsive Drug Release Signaling

pH_Responsive_Release cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) np_stable Drug-Loaded Nanoparticle (Stable) linker_cleavage pH-Sensitive Linker Cleavage np_stable->linker_cleavage EPR Effect Accumulation drug_release Drug Release linker_cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Hypothetical pathway for pH-triggered drug release.

Conclusion

While direct data on this compound in drug delivery is emerging, the extensive research on analogous functional acrylates provides a strong foundation for its exploration. The protocols and data presented here offer a starting point for researchers to design and evaluate novel 4-HPEA-based drug delivery systems. The versatility and tunability of acrylate chemistry, combined with the unique structural features of 4-HPEA, hold considerable promise for the development of next-generation targeted therapeutics. It is imperative that researchers conduct thorough characterization and validation when adapting these protocols for this specific monomer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyphenethyl Acrylate (4-HPEA).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Direct Esterification: This method involves the reaction of 4-Hydroxyphenethyl alcohol with acrylic acid or its derivatives, such as acryloyl chloride, typically in the presence of an acid catalyst.

  • Transesterification: This route utilizes the reaction of an alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) with 4-Hydroxyphenethyl alcohol, catalyzed by an acid, base, or a specific transesterification catalyst. This method can sometimes offer better control and milder reaction conditions.

Q2: Why is polymerization a significant issue during the synthesis and storage of 4-HPEA?

A2: this compound, like other acrylate monomers, possesses a reactive vinyl group that is susceptible to free-radical polymerization. This can be initiated by heat, light, or the presence of radical species in the reaction mixture. During synthesis, elevated temperatures can trigger premature polymerization, leading to low yields and purification difficulties. During storage, exposure to light or elevated temperatures can also lead to solidification of the monomer. Therefore, the use of polymerization inhibitors is crucial.

Q3: What are common side reactions to be aware of during the synthesis of 4-HPEA?

A3: Common side reactions include:

  • Diacrylate Formation: If the synthesis involves a diol precursor or if there are impurities, the formation of a diacrylate byproduct can occur.

  • Michael Addition: The hydroxyl group of 4-hydroxyphenethyl alcohol or the product itself can potentially undergo a Michael addition reaction with the acrylate double bond, especially under basic conditions.

  • Reaction with Solvent: Certain solvents can react with the starting materials or intermediates. For example, when using acryloyl chloride, reactive solvents should be avoided.

  • Formation of Chlorinated Impurities: When using acryloyl chloride, the hydrogen chloride (HCl) byproduct can add across the acrylate double bond, forming a chlorinated impurity.[1]

Q4: What are the key challenges in purifying 4-HPEA?

A4: The primary purification challenges include:

  • Close Boiling Points: Byproducts, such as the corresponding diacrylate, may have boiling points close to that of 4-HPEA, making separation by distillation difficult.

  • Thermal Instability: The susceptibility of 4-HPEA to polymerization at elevated temperatures limits the use of high-temperature distillation.

  • Removal of Catalysts and Inhibitors: Residual catalysts and polymerization inhibitors need to be effectively removed to obtain a high-purity product, which may require multiple extraction and washing steps.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Inefficient catalysis.Ensure the catalyst is active and used in the appropriate concentration. For esterification, strong acid catalysts like p-toluenesulfonic acid are common. For transesterification, catalysts like dibutyltin oxide can be effective.[2]
Reversible reaction equilibrium.In direct esterification, remove the water byproduct using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product. In transesterification, remove the alcohol byproduct (e.g., methanol) by distillation.
Product loss during workup Emulsion formation during aqueous extraction.Break the emulsion by adding brine or by centrifugation.
Product degradation during purification.Use vacuum distillation at a lower temperature to prevent thermal degradation and polymerization. Ensure a polymerization inhibitor is present during distillation.
Significant side product formation See "Side Product Formation" section below.Optimize reaction conditions to minimize side reactions.
Premature polymerization Inadequate inhibition of polymerization.Add a suitable polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.[2]
Side Product Formation
Symptom Possible Cause Suggested Solution
Presence of a higher molecular weight impurity Formation of 1,4-bis(acryloyloxy)phenylethane (diacrylate).Use a molar excess of 4-hydroxyphenethyl alcohol to favor the formation of the mono-acrylate.
Presence of chlorinated impurities (when using acryloyl chloride) Addition of HCl byproduct to the acrylate double bond.Use a non-nucleophilic base, such as triethylamine, to scavenge the HCl as it is formed. Perform the reaction under an inert atmosphere.[1]
Formation of Michael adducts Reaction of the hydroxyl group with the acrylate double bond.This is more likely under basic conditions. If using a base catalyst for transesterification, consider using a milder, non-nucleophilic base or an alternative catalyst system.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Residual starting materials in the final product Incomplete reaction or inefficient purification.Optimize the reaction conditions for higher conversion. For purification, column chromatography on silica gel can be effective for separating the product from unreacted starting materials.
Discoloration of the final product Presence of colored impurities or degradation products.Treat the crude product with activated carbon to remove colored impurities. Ensure purification steps are carried out promptly to minimize degradation.
Presence of catalyst in the final product Incomplete removal during workup.If using an acid or base catalyst, neutralize it and remove the resulting salt by washing with water. For solid catalysts, ensure complete filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol is a representative method and may require optimization.

Materials:

  • 4-Hydroxyphenethyl alcohol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone (polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenethyl alcohol and a catalytic amount of hydroquinone.

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution with stirring.

  • In a separate dropping funnel, add acryloyl chloride to anhydrous dichloromethane.

  • Add the acryloyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Transesterification

This protocol is a representative method and may require optimization.

Materials:

  • 4-Hydroxyphenethyl alcohol

  • Methyl acrylate (in excess)

  • Dibutyltin oxide (catalyst)

  • Phenothiazine (polymerization inhibitor)

  • Toluene

Procedure:

  • Set up a reaction flask with a distillation head and a condenser.

  • To the flask, add 4-hydroxyphenethyl alcohol, a molar excess of methyl acrylate, dibutyltin oxide, and phenothiazine.

  • Add toluene as a solvent.

  • Heat the reaction mixture to reflux.

  • The methanol byproduct will form an azeotrope with methyl acrylate and can be removed by distillation.

  • Monitor the reaction progress by observing the amount of distillate collected and by TLC or GC analysis of the reaction mixture.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess methyl acrylate and toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables provide representative data for the synthesis of hydroxyalkyl acrylates. Note that specific yields and purity for 4-HPEA will depend on the exact reaction conditions and purification methods used.

Table 1: Comparison of Catalysts for the Esterification of Acrylic Acid with 1,4-Butanediol

CatalystReaction Temperature (°C)HBA Selectivity (%)BDA Selectivity (%)
Amberlyst 1511092.37.7
Amberlyst 3511089.510.5
DOWEX HCR-S(E)11088.111.9

Data adapted from a study on 4-hydroxybutyl acrylate synthesis and may serve as a reference for catalyst selection.

Visualizations

Synthesis Pathways

SynthesisPathways cluster_esterification Direct Esterification cluster_transesterification Transesterification HPE 4-Hydroxyphenethyl Alcohol HPEA_E 4-Hydroxyphenethyl Acrylate HPE->HPEA_E + Acryloyl Chloride Catalyst, Base AC Acryloyl Chloride AC->HPEA_E HCl HCl HPE_T 4-Hydroxyphenethyl Alcohol HPEA_T 4-Hydroxyphenethyl Acrylate HPE_T->HPEA_T + Methyl Acrylate Catalyst MA Methyl Acrylate MA->HPEA_T MeOH Methanol

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 4-HPEA check_conversion Check Conversion of Starting Materials (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low high_conversion High Conversion check_conversion->high_conversion High extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature Cautiously incomplete_reaction->increase_temp check_catalyst Check Catalyst Activity/ Concentration incomplete_reaction->check_catalyst remove_byproduct Efficiently Remove Water/ Methanol Byproduct incomplete_reaction->remove_byproduct end Yield Improved extend_time->end increase_temp->end check_catalyst->end remove_byproduct->end check_workup Investigate Workup Procedure high_conversion->check_workup emulsion Emulsion Formation? check_workup->emulsion degradation Degradation during Purification? check_workup->degradation polymerization Polymerization Observed? check_workup->polymerization emulsion->end degradation->end polymerization->end

Caption: Troubleshooting workflow for addressing low product yield.

Potential Side Reactions

SideReactions main_reaction 4-HPEA Synthesis diacrylate Diacrylate Formation main_reaction->diacrylate Excess Acrylating Agent michael Michael Addition main_reaction->michael Basic Conditions chlorination HCl Addition (with Acryloyl Chloride) main_reaction->chlorination No HCl Scavenger polymerization Polymerization main_reaction->polymerization Heat/Light/ No Inhibitor

Caption: Common side reactions in the synthesis of 4-HPEA.

References

Technical Support Center: 4-Hydroxyphenethyl Acrylate (4-HPEA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the polymerization of 4-Hydroxyphenethyl acrylate (4-HPEA).

Troubleshooting Guide

This guide addresses specific problems that may arise during 4-HPEA polymerization in a question-and-answer format.

Issue 1: Higher than expected molecular weight and/or a high molecular weight shoulder in Gel Permeation Chromatography (GPC).

  • Question: My GPC results show a polymer with a much higher molecular weight than targeted, and there's a noticeable shoulder on the high molecular weight side of the peak. What could be the cause?

  • Answer: This is a common issue in acrylate polymerization and is often attributed to chain transfer to polymer . This side reaction leads to the formation of branched polymers, which have a larger hydrodynamic volume and thus elute earlier in GPC, appearing as a higher molecular weight species. The phenolic hydroxyl group on the 4-HPEA monomer can also participate in chain transfer reactions, further contributing to this issue.

    Troubleshooting Steps:

    • Lower the Polymerization Temperature: Higher temperatures increase the rate of chain transfer reactions. Reducing the temperature can help minimize branching.

    • Decrease Monomer Concentration: Polymerization in more dilute solutions can reduce the likelihood of intermolecular chain transfer to the polymer.

    • Use a Chain Transfer Agent (CTA): Incorporating a CTA, such as a thiol, can help control the molecular weight and reduce the impact of uncontrolled chain transfer to the polymer.

    • Consider a Controlled Radical Polymerization (CRP) Technique: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over the polymerization process and can significantly reduce side reactions leading to high molecular weight shoulders.

Issue 2: Broader than expected molecular weight distribution (MWD) or high dispersity (Đ).

  • Question: The polydispersity index (Đ) of my poly(4-HPEA) is significantly higher than the ideal values for my application. How can I achieve a narrower MWD?

  • Answer: A broad MWD in free-radical polymerization can result from several factors, including a high rate of termination reactions, chain transfer events, and inconsistencies in initiation. For acrylates, intramolecular chain transfer (backbiting) can lead to the formation of mid-chain radicals, which are less reactive and can contribute to a broader MWD.

    Troubleshooting Steps:

    • Optimize Initiator Concentration: A higher initiator concentration can lead to a higher concentration of radicals, increasing the probability of termination reactions and broadening the MWD. Conversely, a very low initiator concentration might lead to slow initiation and a broad MWD. Experiment with a range of initiator concentrations to find the optimal balance.

    • Ensure Homogeneous Reaction Conditions: Inconsistent temperature or poor mixing can create localized "hot spots" where the polymerization rate is higher, leading to a broader MWD. Ensure uniform heating and efficient stirring.

    • Purify the Monomer: Impurities in the 4-HPEA monomer can act as inhibitors or retarders, affecting the polymerization kinetics and broadening the MWD. Ensure the monomer is free from inhibitors before use.[1][2]

    • Employ a Controlled Radical Polymerization (CRP) Method: CRP techniques like RAFT or Atom Transfer Radical Polymerization (ATRP) are specifically designed to produce polymers with low dispersity.

Issue 3: Gelation or formation of an insoluble polymer.

  • Question: My polymerization reaction resulted in a gel or an insoluble solid, even though I was performing a linear polymerization. What causes this?

  • Answer: Unintended gelation is typically due to cross-linking reactions. In the case of 4-HPEA, this can occur through a few mechanisms:

    • Chain transfer to polymer followed by termination: Branched polymers formed through chain transfer can undergo termination by combination, leading to cross-linked networks.

    • Reactions involving the phenolic hydroxyl group: Under certain conditions, the phenolic hydroxyl group can undergo side reactions that lead to cross-linking.[3][4]

    • Impurities in the monomer: If the 4-HPEA monomer contains diacrylate impurities, these will act as cross-linkers, leading to gelation.

    Troubleshooting Steps:

    • Thoroughly Purify the Monomer: Ensure the 4-HPEA monomer is free of any di-functional impurities.

    • Lower the Monomer Conversion: The probability of cross-linking increases at higher monomer conversions. Stopping the reaction at a lower conversion can help prevent gelation.

    • Reduce Reaction Temperature: As with other side reactions, higher temperatures can promote cross-linking.

    • Control the Oxygen Content: While oxygen is generally an inhibitor, in some systems, it can contribute to side reactions. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Issue 4: Low monomer conversion or slow polymerization rate.

  • Question: My polymerization of 4-HPEA is very slow, or the final monomer conversion is low. What could be inhibiting the reaction?

  • Answer: Slow polymerization or low conversion is often due to the presence of inhibitors or retarders. The phenolic hydroxyl group in 4-HPEA itself can act as a retarder by reacting with growing polymer radicals to form less reactive phenoxyl radicals.[5][6][7]

    Troubleshooting Steps:

    • Remove Inhibitors from the Monomer: Commercial 4-HPEA may contain inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage. These must be removed before polymerization, for example, by passing the monomer through a column of basic alumina.[1][2]

    • Increase Initiator Concentration: A higher concentration of initiator will generate more primary radicals to overcome the effect of retarders. However, be mindful that this can also broaden the MWD.

    • Increase the Reaction Temperature: Increasing the temperature will increase the rate of initiation and propagation. However, this must be balanced against the potential for increased side reactions.

    • Degas the Reaction Mixture: Oxygen is a potent inhibitor of radical polymerization. Thoroughly degassing the monomer and solvent before starting the polymerization is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the free-radical polymerization of 4-HPEA?

A1: The primary side reactions of concern are:

  • Chain transfer to polymer: This leads to branching and can result in a high molecular weight shoulder in the GPC chromatogram and a broader MWD.

  • Intramolecular chain transfer (backbiting): This forms a more stable tertiary mid-chain radical, which can slow down the polymerization rate and broaden the MWD.

  • Reactions involving the phenolic hydroxyl group: The phenolic -OH group can act as a chain transfer agent or retarder, leading to lower molecular weights and slower reaction rates.[5][6][7] At higher temperatures, it could potentially be involved in cross-linking reactions.[3][4]

  • Termination by combination or disproportionation: These are the standard termination pathways in radical polymerization and influence the final molecular weight and polymer structure.

Q2: How can I confirm the structure of my poly(4-HPEA) and identify any side products?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the polymer's primary structure and can provide evidence of side reactions. For example, branching might be detected by changes in the integration of specific proton or carbon signals.

  • Gel Permeation Chromatography (GPC): GPC provides information on the molecular weight and molecular weight distribution. A broad peak or the presence of shoulders can indicate side reactions like chain transfer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups (ester, hydroxyl, aromatic ring) and the disappearance of the acrylate double bond upon polymerization.

Q3: What is a typical experimental protocol for the free-radical polymerization of 4-HPEA?

A3: A general protocol for a solution polymerization is provided below. Note that specific conditions should be optimized for your desired molecular weight and application.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 4-HPEA

  • Monomer Purification: Remove the inhibitor from 4-HPEA by passing it through a short column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified 4-HPEA (e.g., 5 g) in a suitable solvent (e.g., 20 mL of anhydrous 1,4-dioxane or N,N-dimethylformamide).

  • Initiator Addition: Add the free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The amount will depend on the target molecular weight (typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator fragments, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on 4-HPEA Polymerization Outcomes

ParameterEffect on Molecular Weight (MW)Effect on Dispersity (Đ)Potential Side Reactions Promoted
↑ Temperature ↓ (due to increased chain transfer and termination)↑ (due to increased side reactions)Chain transfer, backbiting, cross-linking
↑ Initiator Conc. ↓ (more polymer chains initiated)↑ (higher rate of termination)Termination by combination
↑ Monomer Conc. ↑ (higher propagation rate relative to initiation)Can varyIntermolecular chain transfer to polymer
↑ Reaction Time ↑ (higher conversion)↑ (increased probability of side reactions)Chain transfer to polymer, cross-linking

Visualizations

Side_Reactions Monomer 4-HPEA Monomer Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation + Monomer GrowingChain->GrowingChain Propagation + Monomer DeadPolymer Dead Polymer GrowingChain->DeadPolymer Termination BranchedPolymer Branched Polymer GrowingChain->BranchedPolymer Chain Transfer to Polymer PhenoxylRadical Phenoxyl Radical (Ar-O•) GrowingChain->PhenoxylRadical Chain Transfer to Phenol MidChainRadical Mid-chain Radical GrowingChain->MidChainRadical Backbiting CrosslinkedPolymer Cross-linked Polymer BranchedPolymer->CrosslinkedPolymer Termination by Combination MidChainRadical->BranchedPolymer Propagation

Caption: Potential side reaction pathways in the free-radical polymerization of 4-HPEA.

Troubleshooting_Workflow Start Polymerization Issue Identified GPC_Analysis Analyze GPC Data (MW, Đ, Peak Shape) Start->GPC_Analysis NMR_Analysis Analyze NMR Data (Structure, Impurities) Start->NMR_Analysis HighMW_Shoulder High MW Shoulder? GPC_Analysis->HighMW_Shoulder Broad_MWD Broad MWD (High Đ)? GPC_Analysis->Broad_MWD Gelation Gelation? NMR_Analysis->Gelation Low_Conversion Low Conversion? NMR_Analysis->Low_Conversion Action_Temp ↓ Temperature HighMW_Shoulder->Action_Temp Yes Action_Conc ↓ Monomer Conc. HighMW_Shoulder->Action_Conc Yes Action_CTA Use CTA HighMW_Shoulder->Action_CTA Yes Action_CRP Use CRP HighMW_Shoulder->Action_CRP Yes Broad_MWD->Action_CRP Yes Action_Initiator Optimize Initiator Conc. Broad_MWD->Action_Initiator Yes Action_Purify Purify Monomer Broad_MWD->Action_Purify Yes Gelation->Low_Conversion Stop at lower conversion Gelation->Action_Temp Yes Gelation->Action_Purify Yes Low_Conversion->Action_Initiator ↑ Initiator Conc. Low_Conversion->Action_Purify Yes (remove inhibitor) Action_Degas Degas System Low_Conversion->Action_Degas Yes

Caption: A logical workflow for troubleshooting common issues in 4-HPEA polymerization.

References

How to prevent premature polymerization of 4-Hydroxyphenethyl acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 4-Hydroxyphenethyl acrylate (4-HPEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

This compound (4-HPEA) is a functional monomer used in the synthesis of various polymers for research and development in fields like drug delivery and biomaterials. Its acrylate group contains a reactive double bond that can undergo rapid, exothermic polymerization when initiated by free radicals. This reactivity, while beneficial for controlled polymerization, also makes the monomer susceptible to unwanted, premature polymerization during storage or handling.

Q2: What are the primary triggers for premature polymerization of 4-HPEA?

The main initiators of premature polymerization are:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.

  • Light: UV light can generate free radicals and initiate polymerization.[1][2]

  • Contamination: Impurities such as dust, rust, or incompatible chemicals can act as catalysts or sources of radicals.

  • Absence of Oxygen: The most common inhibitor, MEHQ, requires oxygen to function effectively.[1]

  • Depletion of Inhibitor: Over time or under improper storage conditions, the inhibitor can be consumed, leaving the monomer unprotected.

Q3: What is a polymerization inhibitor and how does it work?

A polymerization inhibitor is a chemical compound added to reactive monomers to prevent their spontaneous polymerization. For many acrylates, including likely 4-HPEA, the most common inhibitor is the monomethyl ether of hydroquinone (MEHQ). MEHQ works by scavenging peroxy radicals that are formed from the reaction of monomer radicals with dissolved oxygen. This process effectively terminates the chain reaction of polymerization. It is crucial to note that the presence of oxygen is essential for MEHQ to function as an effective inhibitor.[1]

Q4: How should I store this compound to ensure its stability?

Proper storage is critical to prevent premature polymerization. Key storage recommendations, based on guidelines for similar functional acrylates, are summarized in the table below.

Data Presentation: Storage and Handling of 4-HPEA

ParameterRecommendationRationale
Storage Temperature Short-term (up to 6 months): ≤ 25°C. Long-term (up to 12 months): < 10°C.Lower temperatures reduce the rate of spontaneous polymerization.
Inhibitor Typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ).MEHQ is an effective inhibitor for acrylate monomers in the presence of oxygen.
Inhibitor Concentration A typical concentration for similar acrylates is around 300 ppm.This concentration is generally sufficient for stability under proper storage conditions.
Oxygen Requirement Must be stored under an air atmosphere containing 5-21% oxygen. Never store under inert gas (e.g., nitrogen, argon). Oxygen is essential for the inhibitor (MEHQ) to function correctly.
Light Exposure Store in an opaque or amber container, protected from direct sunlight and UV light.Light can initiate polymerization.
Container Headspace Maintain at least 10% headspace in the storage container.Ensures a sufficient reservoir of oxygen for the inhibitor to remain active.
Material of Construction Preferred: Stainless steel. Acceptable: Carbon steel (with caution for rust formation).To avoid contamination that could initiate polymerization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the premature polymerization of 4-HPEA.

Issue 1: The monomer appears cloudy, hazy, or contains solid particles.

  • Possible Cause: Onset of polymerization, leading to the formation of oligomers or polymers that are insoluble in the monomer.

  • Immediate Action:

    • Do not heat the sample to try and dissolve the solids, as this will accelerate polymerization.

    • Carefully check the temperature of the container. If it is warm to the touch, this indicates an active, exothermic polymerization. Evacuate the area and consult your institution's safety protocols for runaway reactions.

    • If the container is not warm, the polymerization may be localized.

  • Solution:

    • If polymerization is suspected, the monomer should be considered unusable for most applications, as the presence of polymers can significantly affect experimental results.

    • Dispose of the material according to your institution's hazardous waste guidelines.

    • Review your storage conditions against the recommendations in the table above.

Issue 2: The monomer has been stored for an extended period.

  • Possible Cause: The inhibitor (MEHQ) may have been depleted over time.

  • Immediate Action: Check the expiration date provided by the manufacturer.

  • Solution:

    • It is recommended to test the inhibitor concentration to ensure it is within an effective range. Refer to the "Experimental Protocols" section for a method to determine MEHQ concentration.

    • If the inhibitor level is low, it may be possible to add more inhibitor. However, this should be done with extreme caution and with a thorough understanding of the required concentration and handling procedures. Consult with a chemical safety expert.

    • For critical applications, it is always best to use a fresh batch of the monomer.

Issue 3: The monomer was accidentally exposed to high temperatures or direct sunlight.

  • Possible Cause: The exposure may have initiated polymerization.

  • Immediate Action:

    • Move the container to a cool, dark place.

    • Monitor the container for any signs of warming.

  • Solution:

    • Visually inspect the monomer for any signs of cloudiness or solids.

    • If the appearance is normal, it is still advisable to perform a quality control check to detect for the presence of polymers before use. A simple method is to check for an increase in viscosity. More quantitative methods like HPLC or GPC can also be used.

Mandatory Visualization

Caption: Troubleshooting flowchart for premature polymerization of 4-HPEA.

Experimental Protocols

1. Determination of MEHQ Concentration (Adapted from ASTM D3125)

This spectrophotometric method is for the quantitative determination of MEHQ in colorless monomeric acrylate esters.

  • Principle: MEHQ reacts with nitrous acid (from sodium nitrite in an acidic medium) to form a yellow nitroso compound. The intensity of the color, which is proportional to the MEHQ concentration, is measured by a spectrophotometer at 420 nm.

  • Apparatus:

    • Spectrophotometer capable of measuring absorbance at 420 nm.

    • 50 mL and 100 mL volumetric flasks.

    • 5 mL and 10 mL measuring pipets.

    • Analytical balance.

  • Reagents:

    • Glacial acetic acid.

    • Sodium nitrite (NaNO₂), 2% solution in water.

    • MEHQ standard.

  • Procedure:

    • Blank Preparation: Prepare a blank solution using the same procedure as the sample, but replacing the monomer sample with the same volume of glacial acetic acid.

    • Calibration Curve: a. Prepare a stock solution of MEHQ in glacial acetic acid (e.g., 1000 ppm). b. Create a series of standards by diluting the stock solution to known concentrations (e.g., 10, 25, 50, 100 ppm). c. To a 10 mL aliquot of each standard in a 50 mL volumetric flask, add 20 mL of glacial acetic acid. d. Add 1 mL of the 2% sodium nitrite solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes. e. Measure the absorbance of each standard at 420 nm against the blank. f. Plot a calibration curve of absorbance versus MEHQ concentration.

    • Sample Analysis: a. Weigh an appropriate amount of the 4-HPEA sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid. b. Add 1 mL of the 2% sodium nitrite solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes. c. Measure the absorbance of the sample at 420 nm against the blank. d. Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

2. Detection of Polymer in Monomer using HPLC

This method can be used to detect the presence of oligomers or polymers in the monomer, which would indicate the onset of polymerization.

  • Principle: High-Performance Liquid Chromatography (HPLC) with a size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) column separates molecules based on their size. Polymers, being larger than the monomer, will elute at different times.

  • Apparatus:

    • HPLC system with a UV or refractive index (RI) detector.

    • SEC/GPC column suitable for the analysis of small polymers in organic solvents.

  • Mobile Phase: A suitable organic solvent in which both the monomer and potential polymer are soluble, such as tetrahydrofuran (THF).

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the 4-HPEA sample in the mobile phase (e.g., THF).

    • Analysis: a. Inject the sample into the HPLC system. b. Run the analysis according to the established method for the column. c. Monitor the chromatogram. The monomer should elute as a single, sharp peak. The presence of additional peaks, typically at earlier retention times, indicates the presence of higher molecular weight species (oligomers or polymers).

    • Interpretation: The area of the polymer peaks relative to the monomer peak can give a semi-quantitative indication of the extent of polymerization.

Mandatory Visualization

Inhibition_Mechanism cluster_initiation Initiation cluster_inhibition Inhibition cluster_polymerization Uninhibited Polymerization Initiator Heat, Light, or Contaminant Monomer 4-HPEA Monomer Initiator->Monomer creates Radical Monomer Radical (R●) Monomer->Radical Oxygen Dissolved Oxygen (O₂) Radical->Oxygen reacts with Another_Monomer Another 4-HPEA Monomer Radical->Another_Monomer reacts with Radical->Another_Monomer leads to Peroxy_Radical Peroxy Radical (ROO●) Oxygen->Peroxy_Radical MEHQ MEHQ Inhibitor Peroxy_Radical->MEHQ reacts with Stable_Product Non-Radical, Stable Product MEHQ->Stable_Product Polymer_Chain Growing Polymer Chain MEHQ->Polymer_Chain prevents Another_Monomer->Polymer_Chain

Caption: Mechanism of MEHQ inhibition of acrylate polymerization.

References

Technical Support Center: 4-Hydroxyphenethyl Acrylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxyphenethyl acrylate (4-HPEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-hydroxyphenethyl alcohol and acrylic acid (or its derivatives), di-acrylate byproducts (where a second molecule of acrylic acid reacts with the hydroxyl group), and polymerization inhibitors. Depending on the synthetic route, you may also encounter solvents and catalysts.

Q2: Why is my 4-HPEA polymerizing during purification?

A2: this compound is an acrylate monomer and is highly susceptible to polymerization, especially at elevated temperatures, in the presence of light, or if acidic/basic impurities are present. Premature polymerization is a common issue during purification steps like distillation.[1][2]

Q3: What inhibitors are recommended to prevent polymerization during purification?

A3: Phenolic inhibitors like hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT) are commonly used.[1][2] For distillation, a combination of a liquid-phase inhibitor and a vapor-phase inhibitor can be effective. It is also crucial to ensure the presence of oxygen, as many common inhibitors require it to function effectively.[3]

Q4: Can I remove the inhibitor from the final product?

A4: For many applications, the small amount of inhibitor present does not interfere. If removal is necessary, passing the 4-HPEA through a column of basic alumina is a common method to remove phenolic inhibitors.

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified 4-HPEA should be stored at low temperatures (2-8 °C), protected from light, and under an air headspace (not an inert gas) to ensure the effectiveness of the polymerization inhibitor.[3] The stabilizer content should be monitored if stored for extended periods.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous washes. - Polymerization during purification. - Inefficient separation during chromatography or distillation.- Monitor reaction completion by TLC or NMR before workup. - Back-extract aqueous layers with a suitable organic solvent. - Ensure adequate inhibitor concentration during purification. - Optimize chromatography solvent system or distillation parameters.
Product Polymerizes in the Distillation Flask - Distillation temperature is too high. - Insufficient or inactive polymerization inhibitor. - Presence of acidic or basic impurities that can catalyze polymerization. - Lack of oxygen for inhibitor function.- Use vacuum distillation to lower the boiling point.[4][5] - Add a non-volatile inhibitor (e.g., phenothiazine) to the distillation pot. - Neutralize the crude product before distillation. - Introduce a slow stream of air into the distillation setup.
Persistent Impurities in the Final Product - Co-elution of impurities during column chromatography. - Azeotrope formation during distillation. - Inefficient washing/extraction.- Adjust the polarity of the eluent for better separation in column chromatography. - Consider an alternative purification method (e.g., recrystallization if the product is a solid at room temperature). - Perform additional aqueous washes with dilute acid or base to remove corresponding impurities.
Product Discoloration - Oxidation of the phenolic hydroxyl group. - Presence of colored impurities from the synthesis.- Handle the compound under an inert atmosphere where possible (note the need for oxygen for some inhibitors). - Consider treating the crude product with activated carbon before final purification.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific crude product. The physical properties of this compound are not widely reported, so values for similar compounds are used as a reference.

Protocol 1: Purification by Column Chromatography

This method is suitable for removing non-polar and highly polar impurities.

  • Sample Preparation: Dissolve the crude 4-HPEA in a minimal amount of dichloromethane (DCM).

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • The ideal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Inhibitor Addition: Add a polymerization inhibitor (e.g., a few crystals of phenothiazine) to the crude 4-HPEA in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point. The boiling point of the closely related 4-hydroxyphenyl methacrylate is reported to be distillable under reduced pressure, suggesting a similar approach for 4-HPEA.[6]

  • Stabilization: Add a storage inhibitor (e.g., MEHQ) to the collected pure product.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis cluster_decision Purity Check cluster_end Final Product cluster_troubleshoot Troubleshooting start Crude 4-HPEA purification Select Purification Method (Chromatography/Distillation) start->purification analysis Analyze Purity (TLC, NMR, GC) purification->analysis is_pure Is Purity Acceptable? analysis->is_pure end Pure 4-HPEA is_pure->end Yes polymerization Polymerization Occurred is_pure->polymerization No (Polymerization) impurities Impurities Present is_pure->impurities No (Impurities) low_yield Low Yield is_pure->low_yield No (Low Yield) polymerization->purification Adjust Conditions (Add Inhibitor, Lower Temp) impurities->purification Optimize Separation (Change Eluent/Method) low_yield->purification Re-evaluate Steps (Check Washes/Reaction)

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxyphenethyl Acrylate (4-HPEA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address common issues:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a slight increase in temperature may be necessary. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a diacrylate.

    • Solution: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the limiting reagent, 4-hydroxyphenethyl alcohol, can sometimes favor the formation of the mono-acrylate.

  • Suboptimal Catalyst: The choice and amount of catalyst can dramatically impact the reaction rate and yield.

    • Solution: For esterification reactions, catalysts like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are common. Experiment with different catalyst systems or adjust the catalyst loading to find the optimal conditions for your specific setup.

  • Product Degradation: Acrylates can be sensitive to heat and light, leading to polymerization or degradation.

    • Solution: Conduct the reaction at the lowest effective temperature and protect the reaction mixture from light. The addition of a polymerization inhibitor, such as hydroquinone, to the reaction mixture and during purification can prevent unwanted polymerization.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The higher molecular weight byproduct is likely the diacrylate, formed by the reaction of acrylic acid or acryloyl chloride with both the hydroxyl group of 4-hydroxyphenethyl alcohol and the phenolic hydroxyl group.

Prevention Strategies:

  • Protecting Groups: Protect the phenolic hydroxyl group of 4-hydroxyphenethyl alcohol before the reaction with a suitable protecting group (e.g., a silyl ether). This group can be removed after the acrylate ester formation.

  • Molar Ratio Control: Carefully control the molar ratio of the reactants. Using a 1:1 or a slight excess of the alcohol to the acrylic acid derivative can minimize the formation of the diacrylate.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can also help to reduce the formation of this byproduct.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying small to medium-scale reactions. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.

  • Distillation: For larger scale purification, vacuum distillation can be employed. However, care must be taken to avoid polymerization at high temperatures. The use of a polymerization inhibitor is highly recommended during distillation.

  • Extraction: An initial workup involving extraction can help to remove water-soluble impurities and the catalyst residues.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show the characteristic functional groups, such as the ester carbonyl and the C=C double bond of the acrylate group.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acrylate Synthesis

ParameterMethod A: DCC/DMAP CouplingMethod B: Acyl Chloride
Reactants 4-hydroxyphenethyl alcohol, acrylic acid4-hydroxyphenethyl alcohol, acryloyl chloride
Catalyst/Reagent DCC, DMAPTriethylamine (or other base)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Diethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 60-80%70-90%
Key Consideration DCC byproduct (DCU) removal required.Acryloyl chloride is moisture sensitive.

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC/DMAP Coupling

  • Dissolve 4-hydroxyphenethyl alcohol (1.0 eq) and acrylic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

experimental_workflow start Start reactants Dissolve Reactants (4-hydroxyphenethyl alcohol, acrylic acid, DMAP) in DCM start->reactants cool Cool to 0 °C reactants->cool add_dcc Add DCC Solution cool->add_dcc react React at RT (12-24h) add_dcc->react monitor Monitor by TLC react->monitor filter Filter DCU monitor->filter Reaction Complete wash Aqueous Workup (NaHCO3, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end End (Pure 4-HPEA) purify->end

Caption: Experimental workflow for the synthesis of this compound using DCC/DMAP coupling.

reaction_pathway reactant1 4-Hydroxyphenethyl Alcohol HO-C₆H₄-CH₂CH₂-OH product This compound HO-C₆H₄-CH₂CH₂-O-CO-CH=CH₂ reactant1->product reactant2 Acrylic Acid CH₂=CH-COOH reactant2->product reagents DCC, DMAP | DCM, 0°C to RT byproduct {DCU}

Caption: Reaction pathway for the synthesis of this compound.

Technical Support Center: 4-Hydroxyphenethyl Acrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal polymerization of 4-Hydroxyphenethyl acrylate (4-HPA).

Troubleshooting Guides

Issue 1: Low or No Polymerization

Question: My polymerization of this compound shows low or no conversion. What are the possible causes and solutions?

Answer:

Low or no polymerization can be attributed to several factors, from the purity of your reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Possible CauseRecommended Solution
Inhibitor Presence Monomers like 4-HPA are often shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization. Ensure the inhibitor is removed prior to use by passing the monomer through an inhibitor removal column or by washing with an aqueous base followed by drying.
Insufficient Initiator Concentration The concentration of the thermal initiator (e.g., AIBN, benzoyl peroxide) is critical. If the concentration is too low, the rate of initiation will be insufficient to sustain polymerization. Re-evaluate the initiator concentration based on the desired molecular weight and reaction kinetics. A typical starting point is 0.1-1 mol% relative to the monomer.
Low Reaction Temperature Thermal initiators have an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate. Consult the initiator's datasheet for its half-life at various temperatures and ensure your reaction is conducted at an appropriate temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C.
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization as it reacts with propagating radicals to form stable peroxide radicals, terminating the polymerization chain.[1] It is crucial to deoxygenate the reaction mixture thoroughly before and during the polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen, argon) or by freeze-pump-thaw cycles.
Impure Monomer or Solvent Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to low conversion or low molecular weight polymer. Ensure high-purity reagents are used. If necessary, purify the monomer and solvent before use.
Issue 2: Polymer with High Polydispersity Index (PDI)

Question: The poly(this compound) I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

Answer:

A high PDI in free-radical polymerization is often indicative of multiple termination pathways, chain transfer reactions, or poor control over the initiation process.

Possible CauseRecommended Solution
Chain Transfer Reactions Chain transfer to monomer, solvent, or polymer can lead to the formation of new polymer chains with different lengths, thus broadening the PDI. High reaction temperatures can promote chain transfer reactions.[2] Consider lowering the reaction temperature and choosing a solvent with a low chain transfer constant.
Autoacceleration (Trommsdorff-Norrish effect) At high conversions, the viscosity of the polymerization medium increases significantly, which can slow down the termination reactions due to diffusion limitations. This leads to a rapid increase in the polymerization rate and the formation of high molecular weight chains, resulting in a broad PDI.[3] To mitigate this, consider conducting the polymerization in solution to maintain a lower viscosity or stopping the reaction at a lower conversion.
Slow Initiation If the initiation is slow compared to propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths. Choose an initiator with a half-life that is appropriate for the reaction time and temperature to ensure a rapid burst of initiation at the beginning of the reaction.
Temperature Gradients In large-scale reactions, temperature gradients within the reactor can lead to different polymerization rates in different regions, resulting in a broader PDI. Ensure efficient stirring and temperature control to maintain a uniform temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of temperature on the polymerization rate of this compound?

A1: Increasing the reaction temperature generally increases the rate of polymerization. This is because the rate of decomposition of the thermal initiator to form radicals is temperature-dependent and increases with temperature. Consequently, a higher concentration of radicals leads to a faster polymerization rate.[4] However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution.

Q2: How does temperature influence the molecular weight of the resulting poly(this compound)?

A2: The effect of temperature on molecular weight is complex. Generally, increasing the temperature leads to a decrease in the average molecular weight. This is because at higher temperatures, the rate of initiation increases, leading to a higher concentration of growing chains that consume the monomer more quickly, resulting in shorter chains. Additionally, chain transfer reactions become more significant at higher temperatures, which also contributes to a reduction in molecular weight.[2]

Q3: Can this compound undergo thermal self-polymerization?

A3: Yes, like many acrylate monomers, 4-HPA can undergo spontaneous thermal polymerization at elevated temperatures (typically above 100°C) even without the addition of a conventional initiator.[2][5] This self-initiation is a factor to consider during storage and handling of the monomer to prevent unwanted polymerization.

Q4: What are common side reactions to be aware of during the thermal polymerization of hydroxy-functional acrylates?

A4: Besides the primary polymerization reaction, several side reactions can occur:

  • Intramolecular and Intermolecular Chain Transfer: The propagating radical can abstract a hydrogen atom from another monomer, a solvent molecule, or another polymer chain. This terminates the growing chain and initiates a new one.

  • Backbiting: This is a form of intramolecular chain transfer where the radical end of a growing polymer chain abstracts a hydrogen atom from a backbone carbon, leading to the formation of a mid-chain radical and potentially branched polymers. However, studies on similar hydroxy-functional acrylates like 2-hydroxyethyl acrylate (HEA) suggest that hydrogen bonding can suppress backbiting.[6]

  • Cross-linking: The hydroxyl groups on the polymer chains can potentially undergo side reactions at very high temperatures, leading to cross-linking and the formation of an insoluble gel.

Experimental Protocols

Representative Protocol for Thermal Free-Radical Polymerization of a Hydroxyalkyl Acrylate

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate with a temperature controller

  • Inhibitor removal column

Procedure:

  • Monomer Purification: Pass the 4-HPA monomer through an inhibitor removal column to remove any storage inhibitors.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and then cool under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: In a typical experiment, dissolve the purified 4-HPA (e.g., 5 g) and AIBN (e.g., 0.05 g, ~1 mol%) in anhydrous DMF (e.g., 10 mL) in the Schlenk flask.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble inert gas through the solution for at least 30 minutes.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.

  • Termination and Precipitation: After the desired reaction time (e.g., 6 hours) or monomer conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or diethyl ether).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data Summary

Table 1: Effect of Temperature on the Polymerization of 2-Hydroxyethyl Acrylate (HEA)

Temperature (°C)Polymerization RateMonomer ConversionObservations
60ModerateHighSlower reaction, higher molecular weight expected.
70FastHighIncreased polymerization rate.[4]
80Very FastHighRapid polymerization, lower molecular weight and broader PDI may be observed.[4]

Note: The specific values for polymerization rate and monomer conversion are highly dependent on the initiator concentration, solvent, and other experimental conditions.

Mandatory Visualizations

Free-Radical Polymerization Workflow

G Figure 1. General workflow for the thermal free-radical polymerization of this compound. cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Prep Reagent Preparation (Initiator, Solvent) Reagent_Prep->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw or Purging) Reaction_Setup->Deoxygenation Polymerization Polymerization (Heating and Stirring) Deoxygenation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation & Washing Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: General workflow for the thermal free-radical polymerization of this compound.

Mechanism of Free-Radical Polymerization

G Figure 2. Mechanism of free-radical polymerization. cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Heat Heat (Δ) Initiator->Heat Radical Radical (2R•) Heat->Radical Monomer1 Monomer (M) Radical->Monomer1 + Initiated_Chain Initiated Chain (RM•) Monomer1->Initiated_Chain Monomer2 Monomer (M) Initiated_Chain->Monomer2 + (n-1)M Growing_Chain Growing Chain (RM_n•) Monomer2->Growing_Chain Growing_Chain2 Growing Chain (RM_n•) Growing_Chain3 Growing Chain (RM_m•) Growing_Chain2->Growing_Chain3 + Dead_Polymer Dead Polymer Growing_Chain3->Dead_Polymer Combination or Disproportionation

Caption: Mechanism of free-radical polymerization.

References

Technical Support Center: 4-Hydroxyphenethyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing inhibitors from 4-Hydroxyphenethyl acrylate (4-HPEA) monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in this compound (4-HPEA)?

A1: Like many acrylate monomers, 4-HPEA is typically stabilized with phenolic inhibitors to prevent premature polymerization during storage and transport. The most common inhibitors are hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).[1][2][3][4] These compounds are effective radical scavengers that protect the monomer from free radical-initiated polymerization.[2]

Q2: Why do I need to remove the inhibitor from 4-HPEA before my experiment?

A2: The presence of inhibitors can interfere with polymerization reactions, leading to induction periods, reduced reaction rates, and lower polymer yields.[2][3][5] For controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, the complete removal of the inhibitor is crucial to achieve predictable kinetics and well-defined polymers.

Q3: What are the primary methods for removing inhibitors from 4-HPEA?

A3: There are three main techniques for removing phenolic inhibitors from acrylate monomers:

  • Column Chromatography: Passing the monomer through a column packed with a basic adsorbent like alumina.[6]

  • Aqueous Base Wash: Washing the monomer with a basic aqueous solution, such as sodium hydroxide (NaOH), to extract the inhibitor.[3][5]

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[2][7]

Q4: Can I use the monomer without removing the inhibitor?

A4: For some applications, particularly those involving rapid, high-initiator concentration polymerizations, it may be possible to overcome the effect of the inhibitor by adding an excess of the initiator.[8] However, this approach is not recommended for controlled polymerizations or when predictable reaction kinetics are required, as it can lead to a broader molecular weight distribution and less control over the final polymer properties.[9]

Inhibitor Removal Method Comparison

The following table summarizes the key aspects of the three primary inhibitor removal methods for 4-HPEA, providing a basis for selecting the most appropriate technique for your experimental needs.

FeatureColumn ChromatographyAqueous Base WashVacuum Distillation
Principle Adsorption of the polar inhibitor onto a solid support.Acid-base extraction of the weakly acidic inhibitor into an aqueous phase.[3]Separation based on the difference in boiling points between the monomer and the inhibitor.[7]
Advantages - Simple and fast for small quantities.- Can be performed at room temperature.- Commercially available pre-packed columns.[10][11]- Effective for larger quantities.- Relatively low cost.- Can yield very high purity monomer.- Removes other non-volatile impurities.
Disadvantages - Alumina may retain some monomer.- Capacity of the column is limited.- May not be suitable for highly polar monomers.[10]- May introduce water into the monomer, requiring a subsequent drying step.- Can be time-consuming due to multiple extractions.- Risk of premature polymerization at elevated temperatures.[12] - Requires specialized equipment.- Not suitable for thermally sensitive monomers.
Typical Purity GoodGood to HighVery High
Scale Small to MediumMedium to LargeSmall to Large

Detailed Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is suitable for purifying small to moderate quantities of 4-HPEA.

Materials:

  • This compound (inhibited)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass column with a stopcock or a syringe with a frit

  • Anhydrous sodium sulfate (optional, for drying)

  • Collection flask

Procedure:

  • Column Preparation:

    • For small scale (1-10 g of monomer), a Pasteur pipette plugged with glass wool can be used. For larger scales, a chromatography column is appropriate.

    • Dry pack the column with basic alumina. A general rule of thumb is to use approximately 10-20 g of alumina for every 1 g of inhibitor. Since the inhibitor concentration is typically low (100-1000 ppm), a column with 5-10 cm of alumina should be sufficient for purifying 20-50 mL of monomer.

  • Monomer Purification:

    • If the 4-HPEA is viscous, it can be diluted with a non-polar, volatile solvent like dichloromethane (DCM) or diethyl ether to facilitate its passage through the column.[9]

    • Carefully add the 4-HPEA (or its solution) to the top of the alumina column.

    • Allow the monomer to pass through the alumina under gravity or with gentle positive pressure (e.g., using a syringe plunger or a nitrogen line).

    • Collect the purified monomer in a clean, dry flask. The inhibitor will remain adsorbed on the alumina at the top of the column, which may show a slight discoloration.

  • Solvent Removal (if applicable):

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Drying (optional):

    • If there is any concern about residual water, the purified monomer can be dried over anhydrous sodium sulfate and then filtered.

  • Storage:

    • Store the purified monomer at a low temperature (2-8 °C) in the dark and use it immediately for the best results. The absence of an inhibitor makes the monomer highly susceptible to polymerization.

Protocol 2: Inhibitor Removal by Aqueous Base Wash

This method is effective for larger quantities of 4-HPEA.

Materials:

  • This compound (inhibited)

  • Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place the 4-HPEA in a separatory funnel.

    • Add an equal volume of the NaOH solution, cap the funnel, and shake gently for 1-2 minutes, periodically venting to release any pressure. The weakly acidic phenolic inhibitor will react with the NaOH to form a water-soluble salt.[3]

    • Allow the layers to separate. The lower aqueous layer will contain the inhibitor salt.

    • Drain and discard the aqueous layer.

    • Repeat the wash with the NaOH solution two more times.

  • Neutralization and Washing:

    • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer. Repeat this wash.

    • Wash the monomer with an equal volume of brine solution to aid in the removal of dissolved water.

  • Drying:

    • Transfer the monomer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes to absorb any residual water.

  • Filtration:

    • Filter the dried monomer to remove the drying agent.

  • Storage:

    • Store the purified monomer at a low temperature (2-8 °C) in the dark and use promptly.

Protocol 3: Inhibitor Removal by Vacuum Distillation

This method is suitable for obtaining high-purity 4-HPEA but requires careful control to prevent polymerization.

Materials:

  • This compound (inhibited)

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and temperature controller

  • A small amount of a polymerization inhibitor for the distillation pot (optional, e.g., copper shavings or phenothiazine)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

    • Place the inhibited 4-HPEA in the round-bottom flask. Adding a few copper shavings can help to prevent bumping and inhibit polymerization in the distillation pot.[2]

  • Distillation:

    • Begin to evacuate the system slowly to the desired pressure. The boiling point of 4-HPEA will depend on the pressure. A target pressure that allows for distillation at a pot temperature below 90-100 °C is recommended to minimize the risk of polymerization.[7][13]

    • Once the desired pressure is reached, begin to heat the distillation flask gently.

    • Collect the fraction that distills at a constant temperature. The inhibitor will remain in the distillation flask.

  • Storage:

    • Store the purified, colorless monomer at a low temperature (2-8 °C) in the dark and use it as soon as possible. It is advisable to introduce a small amount of air into the storage container, as oxygen can act as an inhibitor in the absence of other stabilizers.

Troubleshooting Guide

This guide addresses common issues that may arise during the removal of inhibitors from 4-HPEA.

Troubleshooting Workflow

G start Problem Encountered premature_polymerization Premature Polymerization of Monomer? start->premature_polymerization incomplete_removal Incomplete Inhibitor Removal? start->incomplete_removal low_yield Low Monomer Yield? start->low_yield cause_high_temp High Temperature premature_polymerization->cause_high_temp Yes cause_impurities Presence of Impurities premature_polymerization->cause_impurities Yes cause_no_oxygen Absence of Oxygen (during storage) premature_polymerization->cause_no_oxygen Yes cause_column_overload Column Overloaded incomplete_removal->cause_column_overload Yes cause_insufficient_wash Insufficient Washing incomplete_removal->cause_insufficient_wash Yes cause_monomer_retention Monomer Retention on Column low_yield->cause_monomer_retention Yes cause_emulsion Emulsion Formation during Wash low_yield->cause_emulsion Yes solution_reduce_temp Reduce Temperature cause_high_temp->solution_reduce_temp solution_add_inhibitor Add Distillation Inhibitor (e.g., copper) cause_impurities->solution_add_inhibitor solution_store_properly Store at low temp with headspace of air cause_no_oxygen->solution_store_properly solution_increase_alumina Increase Alumina Amount or Use Fresh Column cause_column_overload->solution_increase_alumina solution_increase_washes Increase Number of NaOH Washes cause_insufficient_wash->solution_increase_washes solution_elute_solvent Elute with a Small Amount of Solvent cause_monomer_retention->solution_elute_solvent solution_add_brine Add Brine to Break Emulsion cause_emulsion->solution_add_brine

Figure 1: Troubleshooting workflow for inhibitor removal from 4-HPEA.

Problem 1: The monomer polymerized during the purification process.

  • Potential Cause (Vacuum Distillation): The distillation temperature is too high. Acrylate monomers are susceptible to thermal polymerization.[12]

    • Solution: Reduce the distillation temperature by applying a higher vacuum. Aim for a pot temperature below 90-100 °C.[7][13] Consider adding a small amount of a polymerization inhibitor like copper shavings or phenothiazine to the distillation flask.[2]

  • Potential Cause (All Methods): The presence of impurities that can initiate polymerization.

    • Solution: Ensure all glassware is clean and dry. If using the column method, consider pre-washing the alumina with a solvent.

  • Potential Cause (Storage): The purified monomer was stored improperly.

    • Solution: Store the inhibitor-free monomer at a low temperature (2-8 °C) in the dark. It is also beneficial to have a headspace of air in the storage container, as oxygen can act as a weak inhibitor and prevent polymerization. Use the purified monomer as soon as possible.

Problem 2: My polymerization reaction still shows an induction period, suggesting the inhibitor was not completely removed.

  • Potential Cause (Column Chromatography): The capacity of the alumina column was exceeded.

    • Solution: Increase the amount of alumina used relative to the amount of monomer. Alternatively, pass the monomer through a fresh column a second time.

  • Potential Cause (Aqueous Base Wash): The washing was insufficient to remove all of the inhibitor.

    • Solution: Increase the number of washes with the NaOH solution. Ensure thorough mixing during the extraction process.

Problem 3: The yield of purified monomer is low.

  • Potential Cause (Column Chromatography): A significant amount of the monomer was retained on the alumina column, especially if it is viscous.

    • Solution: After the bulk of the monomer has passed through, you can try to recover the retained monomer by eluting the column with a small amount of a volatile solvent.

  • Potential Cause (Aqueous Base Wash): An emulsion formed during the washing steps, leading to loss of monomer during separation.

    • Solution: To break emulsions, add a saturated brine solution during the washing steps. If an emulsion persists, allowing it to stand for a longer period or gentle centrifugation (if practical) may help.

Disclaimer: The protocols and troubleshooting advice provided are intended as a guide. It is essential to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated area. The purification of acrylate monomers should be performed with caution due to the risk of uncontrolled polymerization.

References

Technical Support Center: Characterization of Impurities in 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Hydroxyphenethyl acrylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from three main sources:

  • Synthesis-Related Impurities: These are substances that are formed or introduced during the manufacturing process. Given that a likely synthesis route is the esterification of 4-hydroxyphenethyl alcohol with acrylic acid, potential impurities include:

    • Unreacted Starting Materials: 4-hydroxyphenethyl alcohol and acrylic acid.

    • By-products: Diacrylates (from the reaction of acrylic acid with the hydroxyl group of another this compound molecule), and polymers of acrylic acid.

    • Reagents and Catalysts: Residual acids or bases used as catalysts.

  • Degradation-Related Impurities: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, and reactive chemicals.[1][2] Forced degradation studies are essential to identify these potential impurities.[1][2]

  • Formulation-Related Impurities: These can arise from interactions between this compound and excipients in a drug formulation.

Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities without the need for isolation.

Q3: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves intentionally subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[1][2] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions over time.

  • Understanding the degradation pathways of the drug substance.

  • Developing and validating a stability-indicating analytical method that can effectively separate and quantify all potential impurities.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Column degradation.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or use a different column with end-capping. 3. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the injection sequence.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased.1. Optimize the mobile phase gradient, pH, or organic modifier. 2. Replace the column or try a column with a different stationary phase.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing over time. 3. Detector lamp aging.1. Increase the column equilibration time. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the detector lamp.

For more general HPLC troubleshooting, comprehensive guides are available.[3][4][5][6][7]

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape 1. Active sites in the injector liner or column. 2. Incompatible solvent.1. Use a deactivated liner and/or perform column conditioning. 2. Choose a solvent that is more compatible with the stationary phase.
Low Sensitivity 1. Leak in the system. 2. Contaminated ion source.1. Perform a leak check of the GC-MS system. 2. Clean the ion source according to the manufacturer's instructions.
Mass Spectral Interference 1. Co-eluting compounds. 2. Column bleed.1. Optimize the GC temperature program to improve separation. 2. Use a low-bleed column and condition it properly.

Experimental Protocols

Stability-Indicating HPLC Method for Impurity Profiling

This is a general method that should be optimized and validated for the specific analysis of this compound.

  • Instrumentation: HPLC with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic acrylates.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 275 nm (to detect both the acrylate and phenolic chromophores).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

GC-MS Method for Volatile Impurities

This method is suitable for identifying residual solvents and other volatile organic compounds.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used for a broad range of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program (Example):

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Headspace analysis can also be employed for very volatile impurities.

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with NaOH before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with HCl before analysis.
Oxidation Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 80 °C for 48 hours.
Photodegradation Expose the solid sample to UV light (254 nm) and visible light for 24 hours.

Data Presentation

Table 1: Potential Synthesis-Related Impurities in this compound

Impurity Name Potential Source Analytical Technique for Detection
4-hydroxyphenethyl alcoholUnreacted starting materialHPLC, GC-MS
Acrylic acidUnreacted starting materialHPLC
This compound dimerSide reaction (Michael addition)HPLC, LC-MS
Poly(acrylic acid)Polymerization of starting materialSize Exclusion Chromatography (SEC)

Table 2: Example of Forced Degradation Results (Hypothetical)

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (RRT)
0.1 M HCl, 60°C, 24h15.2%20.85
0.1 M NaOH, RT, 24h8.5%10.92
3% H₂O₂, RT, 24h5.1%11.15
80°C, 48h2.3%0-
UV/Vis light, 24h1.8%0-

(RRT = Relative Retention Time with respect to the this compound peak)

Visualizations

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization cluster_evaluation Evaluation Synthesis Synthesis of This compound HPLC HPLC Analysis (Purity, Quantification) Synthesis->HPLC Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->HPLC LCMS LC-MS Analysis (Identification of Unknowns) HPLC->LCMS Investigate unknown peaks Impurity_Profile Establish Impurity Profile HPLC->Impurity_Profile GCMS GC-MS Analysis (Volatile Impurities) GCMS->Impurity_Profile NMR NMR Spectroscopy (Structure Elucidation of Isolated Impurities) LCMS->NMR Isolate for structure confirmation NMR->Impurity_Profile Specification Set Specifications Impurity_Profile->Specification

Caption: Workflow for the characterization of impurities in this compound.

Signaling_Pathway Starting_Materials 4-hydroxyphenethyl alcohol + Acrylic acid Reaction Esterification Starting_Materials->Reaction Impurity3 Poly(acrylic acid) Starting_Materials->Impurity3 Side Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Dimer (Michael Addition) Product->Impurity2 Side Reaction

Caption: Potential synthesis pathway and related impurities.

References

Technical Support Center: Synthesis of Poly(4-Hydroxyphenethyl acrylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming gel formation issues during the synthesis of poly(4-hydroxyphenethyl acrylate).

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) and why is it important?

Poly(this compound) is a polymer with a phenolic hydroxyl group. This functional group makes the polymer interesting for a variety of applications, including drug delivery systems, biomaterials, and coatings, due to its potential for post-polymerization modification, hydrogen bonding capabilities, and antioxidant properties.

Q2: What is gel formation and why is it a problem in the synthesis of poly(this compound)?

Gel formation, or gelation, is the cross-linking of polymer chains to form an insoluble, three-dimensional network within the reaction mixture. This is a significant issue as it leads to a loss of processability, broadens the molecular weight distribution, and can render the entire product unusable for most applications which require a soluble, linear polymer.

Q3: What are the primary causes of premature gel formation in acrylate polymerization?

Several factors can contribute to premature gel formation during the free-radical polymerization of acrylates. These include the presence of impurities (especially difunctional acrylates), high initiator concentrations, elevated reaction temperatures, inappropriate solvent choice, and the presence of oxygen which can lead to side reactions.

Q4: Can the phenolic hydroxyl group in this compound contribute to gel formation?

Yes, the phenolic hydroxyl group can potentially contribute to gel formation through a few mechanisms. It can participate in hydrogen bonding, which can increase the viscosity of the reaction medium and favor intermolecular reactions leading to cross-linking.[1] Additionally, under certain conditions, chain transfer reactions involving the phenolic proton can occur, potentially leading to branching and, eventually, gelation.

Troubleshooting Guide: Gel Formation Issues

This guide provides a systematic approach to troubleshooting and preventing gel formation during the synthesis of poly(this compound).

Issue 1: Immediate Gel Formation Upon Initiator Addition
Possible Cause Recommended Solution
Monomer Impurities: The this compound monomer may contain diacrylate impurities, which act as cross-linkers.Purification of the Monomer: Purify the monomer before polymerization. Passing the monomer through a column of basic alumina is a common method to remove inhibitors and some impurities.[2] For removal of diacrylate impurities from similar monomers, solvent extraction has been used.[3]
Presence of Oxygen: Oxygen can react with radicals to form peroxides, which can initiate uncontrolled polymerization and side reactions.Degassing: Thoroughly degas the reaction mixture before polymerization by purging with an inert gas (e.g., nitrogen or argon) or by performing several freeze-pump-thaw cycles.
High Initiator Concentration: An excessively high concentration of the initiator generates a high concentration of radicals, increasing the probability of termination reactions that can lead to cross-linking.[4][5][6]Optimize Initiator Concentration: Reduce the initiator concentration. A typical starting point is 0.1 to 1 mol% relative to the monomer. The optimal concentration should be determined experimentally.
Issue 2: Gel Formation During the Polymerization Reaction
Possible Cause Recommended Solution
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization and can also promote side reactions, such as chain transfer to polymer, which can lead to branching and gelation.[7]Lower the Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. Typical temperatures for AIBN-initiated polymerization are in the range of 60-80 °C.
High Monomer Concentration (Bulk Polymerization): In bulk polymerization, the viscosity of the reaction medium increases significantly with conversion (the Trommsdorff-Norrish effect or gel effect), which hinders termination reactions and can lead to an uncontrolled acceleration of the polymerization rate and gel formation.[8]Use a Solvent: Perform the polymerization in a suitable solvent to control the viscosity and dissipate the heat of polymerization. Good solvents for polyacrylates that are commonly used include toluene, dioxane, and dimethylformamide (DMF).[9][10]
Inappropriate Solvent: A poor solvent can cause the polymer chains to collapse, promoting intramolecular and intermolecular reactions that can lead to cross-linking.Select an Appropriate Solvent: Choose a solvent that is a good solvent for both the monomer and the resulting polymer.
Prolonged Reaction Time: Allowing the reaction to proceed to very high conversions can increase the likelihood of side reactions and gelation, especially at high monomer concentrations.Monitor Conversion and Stop the Reaction: Monitor the monomer conversion over time (e.g., by 1H NMR or GC) and stop the reaction before it reaches excessively high conversions, especially if gelation is a concern.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the free-radical polymerization of functional acrylates. These are starting points and may require optimization for the specific synthesis of poly(this compound).

ParameterRecommended RangeRationale
Initiator Concentration (e.g., AIBN) 0.1 - 1.0 mol% (relative to monomer)Lower concentrations reduce the rate of initiation and the overall radical concentration, minimizing termination side reactions that can lead to gelation.[4][5][6]
Monomer Concentration 10 - 50 wt% in solventUsing a solvent helps to control the reaction viscosity and temperature, mitigating the "gel effect".[9]
Reaction Temperature 60 - 80 °C (for AIBN)This temperature range provides a suitable rate of decomposition for AIBN without being excessively high, which could promote side reactions.[7]
Inhibitor in Monomer (e.g., MEHQ) 100 - 1000 ppmA small amount of inhibitor is often present in commercially available monomers to prevent spontaneous polymerization during storage. This is typically removed before polymerization.

Experimental Protocols

Protocol 1: Purification of this compound Monomer
  • Inhibitor Removal: To remove the inhibitor (e.g., MEHQ), prepare a column packed with basic alumina.

  • Dissolve the this compound monomer in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10-20% (w/v).

  • Pass the monomer solution through the basic alumina column.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent under reduced pressure using a rotary evaporator. The purified monomer should be used immediately or stored at low temperature in the dark with a small amount of a fresh inhibitor if not used immediately.

Protocol 2: Standard Free-Radical Polymerization of this compound
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound monomer (e.g., 5.0 g) in a suitable solvent (e.g., 20 mL of anhydrous toluene).

  • Add the radical initiator, for example, azobisisobutyronitrile (AIBN), at a desired concentration (e.g., 0.5 mol% relative to the monomer).

  • Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir the reaction mixture.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing the monomer conversion (e.g., via 1H NMR spectroscopy).

  • Termination: Once the desired conversion is reached, or if the viscosity increases significantly, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or methanol).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Gel_Formation_Troubleshooting start Gel Formation Observed q1 When does gelation occur? start->q1 immediate Immediately upon initiator addition q1->immediate during During the polymerization q1->during impure_monomer Check Monomer Purity immediate->impure_monomer oxygen Check for Oxygen immediate->oxygen high_initiator Check Initiator Concentration immediate->high_initiator high_temp Check Reaction Temperature during->high_temp high_conc Check Monomer Concentration during->high_conc solvent_issue Check Solvent during->solvent_issue purify Purify Monomer (e.g., alumina column) impure_monomer->purify degas Degas Reaction Mixture (N2 purge or Freeze-Pump-Thaw) oxygen->degas lower_initiator Lower Initiator Concentration high_initiator->lower_initiator lower_temp Lower Reaction Temperature high_temp->lower_temp use_solvent Use a Suitable Solvent (e.g., Toluene, Dioxane) high_conc->use_solvent change_solvent Ensure Good Solvent for Polymer solvent_issue->change_solvent Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification 1. Monomer Purification (Remove Inhibitor/Impurities) Reaction_Setup 2. Reaction Setup (Dissolve Monomer & Initiator) Monomer_Purification->Reaction_Setup Degassing 3. Degassing (Remove Oxygen) Reaction_Setup->Degassing Polymerization 4. Polymerization (Controlled Temperature) Degassing->Polymerization Monitoring 5. Monitoring (Conversion vs. Time) Polymerization->Monitoring Termination 6. Termination (Cooling & Air Exposure) Monitoring->Termination Purification 7. Purification (Precipitation) Termination->Purification Drying 8. Drying (Vacuum Oven) Purification->Drying Product Final Polymer Product Drying->Product

References

Validation & Comparative

Validating the Purity of 4-Hydroxyphenethyl Acrylate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-Hydroxyphenethyl acrylate, a key intermediate in various chemical syntheses. This guide includes supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is the predominant analytical technique for assessing the purity of acrylate compounds like this compound. Its advantages over other methods, such as Gas Chromatography (GC), are significant. Acrylates are often thermally labile and can polymerize at the high temperatures required for GC analysis, leading to inaccurate quantification and potential damage to the analytical column. HPLC, being a room-temperature technique, circumvents these issues, providing a more accurate and reliable purity profile.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC is the most common and effective method for analyzing non-polar to moderately polar compounds like this compound. The choice of stationary phase, mobile phase composition, and detector are critical parameters that can be optimized for the best separation and detection of the main compound and its potential impurities.

ParameterRecommended MethodAlternative Method 1Alternative Method 2Justification
Stationary Phase C18 (Octadecyl Silane)C8 (Octyl Silane)PhenylC18 columns provide excellent hydrophobic retention for the aromatic ring of this compound, ensuring good separation from polar impurities. C8 offers slightly less retention, which can be useful if the main peak elutes too late. Phenyl columns can offer alternative selectivity through pi-pi interactions with the aromatic ring.
Mobile Phase Acetonitrile/Water (Gradient)Methanol/Water (Gradient)Acetonitrile/0.1% Formic Acid in Water (Gradient)Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A gradient elution is necessary to separate a range of impurities with varying polarities. The addition of a small amount of acid, like formic acid, can improve peak shape for acidic or phenolic compounds.
Detector UV-Vis Diode Array Detector (DAD)UV-Vis (Single Wavelength)Mass Spectrometry (MS)A DAD allows for the monitoring of multiple wavelengths simultaneously, which is useful for identifying impurities that may have different absorption maxima than the main compound. A single wavelength UV detector is a more basic option. MS detection provides structural information and can be used to identify unknown impurities.
Wavelength 275 nm254 nmN/AThe phenolic chromophore in this compound is expected to have a strong absorbance around 275 nm. 254 nm is a common wavelength for aromatic compounds.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.

  • Process-Related Impurities:

    • 4-Hydroxyphenethyl alcohol: Unreacted starting material.

    • Acrylic acid: Unreacted starting material.[1][2]

    • Diacrylates: Formed by the reaction of acrylic acid with both the hydroxyl group of 4-hydroxyphenethyl alcohol and the phenolic hydroxyl group.

    • Poly(this compound): Oligomers or polymers formed during the synthesis or storage.

  • Degradation Products:

    • 4-Hydroxyphenylacetic acid: Potential oxidation product.[3][4]

    • Hydrolysis products: Cleavage of the ester linkage to yield 4-Hydroxyphenethyl alcohol and acrylic acid.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol outlines a reliable method for determining the purity of this compound using a standard reversed-phase HPLC system.

1. Materials and Reagents:

  • This compound reference standard (known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (optional)

  • Sample of this compound for analysis

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 275 nm (with spectral scanning from 200-400 nm)

4. Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the reference standard and sample solutions into the HPLC system.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound by HPLC.

Caption: Workflow for HPLC purity validation.

Alternative Analytical Technique: Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography (GC) can also be used for the analysis of some acrylate monomers.[5] However, it presents significant challenges for compounds like this compound.

Challenges of GC for Acrylate Analysis:

  • Thermal Instability: The high temperatures of the GC inlet and column can cause degradation of the acrylate, leading to the formation of artifacts and inaccurate quantification.

  • Polymerization: Acrylates can polymerize in the hot injection port, leading to a loss of analyte and contamination of the GC system.

  • Derivatization: To analyze the non-volatile phenolic hydroxyl group by GC, a derivatization step is often required, which adds complexity and potential for error to the analytical method.

Pyrolysis-GC/MS is a specialized technique that can be used to characterize acrylate polymers by thermally degrading them into smaller, volatile fragments that can be analyzed by GC-MS.[6] However, this is more suited for polymer characterization than for the purity analysis of the monomer.

References

A Comparative Analysis of 4-Hydroxyphenethyl Acrylate and 4-Hydroxybutyl Acrylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of functional monomers, 4-Hydroxyphenethyl acrylate (4-HPEA) and 4-hydroxybutyl acrylate (4-HBA) are two critical building blocks for the synthesis of advanced polymers with tailored properties. Their distinct chemical structures—an aromatic versus an aliphatic side chain—give rise to significant differences in the physicochemical characteristics and performance of their corresponding polymers. This guide provides a comprehensive, data-driven comparison of these two monomers, offering researchers, scientists, and drug development professionals the necessary insights to select the optimal candidate for their specific application.

Physicochemical Properties: A Tale of Two Side Chains

PropertyThis compound (4-HPEA) (Estimated)4-Hydroxybutyl Acrylate (4-HBA)
Molecular Formula C₁₁H₁₂O₃C₇H₁₂O₃
Molecular Weight 192.21 g/mol 144.17 g/mol
Appearance White to off-white solidClear, colorless liquid
Boiling Point > 300 °C95 °C at 0.1 mmHg
Melting Point ~50-60 °C-112 °C
Density ~1.15 g/cm³1.041 g/mL at 25 °C
Solubility Soluble in common organic solvents (e.g., THF, DCM, acetone). Limited solubility in water.Soluble in water and common organic solvents.
Glass Transition Temperature (Tg) of Polymer Higher (estimated > 50 °C)Lower (~ -40 °C)

The aromatic ring in 4-HPEA is expected to impart greater rigidity and a higher glass transition temperature (Tg) to its polymer, poly(4-HPEA), compared to the more flexible aliphatic chain of 4-HBA, which results in a significantly lower Tg for poly(4-HBA). This difference is crucial for applications where mechanical properties and thermal stability are paramount.

Synthesis and Polymerization: Crafting Functional Polymers

Both monomers can be synthesized through esterification or transesterification reactions. The polymerization of these acrylates can be achieved through various techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a prominent method for achieving well-defined polymer architectures.

Synthesis Workflow

cluster_0 4-HPEA Synthesis cluster_1 4-HBA Synthesis 4-Hydroxyphenethyl alcohol 4-Hydroxyphenethyl alcohol Reaction Reaction 4-Hydroxyphenethyl alcohol->Reaction Acryloyl chloride Acryloyl chloride Acryloyl chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base 4-HPEA 4-HPEA Reaction->4-HPEA Esterification 1,4-Butanediol 1,4-Butanediol Reaction2 Reaction2 1,4-Butanediol->Reaction2 Acrylic acid Acrylic acid Acrylic acid->Reaction2 Acid catalyst Acid catalyst Acid catalyst->Reaction2 Catalyst 4-HBA 4-HBA Reaction2->4-HBA Esterification

Caption: General synthesis routes for 4-HPEA and 4-HBA.

RAFT Polymerization Workflow

Monomer 4-HPEA or 4-HBA Reaction Mixture Reaction Mixture Monomer->Reaction Mixture RAFT Agent RAFT Agent RAFT Agent->Reaction Mixture Initiator Initiator Initiator->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Polymerization Polymerization Reaction Mixture->Polymerization Heat/UV Polymer Solution Polymer Solution Polymerization->Polymer Solution Purification Purification Polymer Solution->Purification Precipitation/ Dialysis Polymer Poly(4-HPEA) or Poly(4-HBA) Purification->Polymer

Caption: A typical workflow for RAFT polymerization.

Performance in Key Applications

The distinct properties of poly(4-HPEA) and poly(4-HBA) make them suitable for different applications in research and drug development.

Poly(4-HPEA):

  • Drug Delivery: The aromatic rings can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug loading and controlled release profiles. The higher Tg provides structural stability to nanoparticles.

  • Biomaterials: The inherent rigidity and hydrophobicity can be advantageous for creating load-bearing scaffolds in tissue engineering.

  • Coatings: The aromatic structure can enhance thermal stability and refractive index, making it suitable for specialty optical coatings.

Poly(4-HBA):

  • Drug Delivery: The hydrophilicity and flexibility of poly(4-HBA) make it an excellent candidate for hydrogel-based drug delivery systems. Its polymers have been explored for creating thermoresponsive nano-objects.

  • Biomaterials: The biocompatibility and hydrophilicity of poly(4-HBA) are beneficial for soft tissue engineering and as coatings for medical devices to improve biocompatibility.

  • Adhesives and Sealants: The low Tg and flexible nature of poly(4-HBA) contribute to good adhesive and elastomeric properties.

Experimental Protocols

Synthesis of 4-Hydroxybutyl Acrylate (4-HBA)

Materials:

  • 1,4-Butanediol

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 1,4-butanediol, acrylic acid, p-toluenesulfonic acid, and a small amount of hydroquinone in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with 5% sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure 4-hydroxybutyl acrylate.

RAFT Polymerization of 4-Hydroxybutyl Acrylate (4-HBA)

Materials:

  • 4-Hydroxybutyl acrylate (4-HBA), purified

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (solvent)

Procedure:

  • 4-HBA, ACVA, and CPADB are dissolved in 1,4-dioxane in a Schlenk flask.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with nitrogen and placed in a preheated oil bath at 70 °C to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is purified by precipitation in a large excess of a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

Proposed Synthesis of this compound (4-HPEA)

Materials:

  • 4-Hydroxyphenethyl alcohol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM) (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 4-Hydroxyphenethyl alcohol and triethylamine are dissolved in DCM in a round-bottom flask under a nitrogen atmosphere and cooled in an ice bath.

  • Acryloyl chloride, dissolved in DCM, is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by TLC. Upon completion, the mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Conclusion

Both this compound and 4-hydroxybutyl acrylate offer unique advantages for polymer synthesis. The choice between these two monomers will be dictated by the specific requirements of the intended application. The aromatic nature of 4-HPEA provides rigidity, thermal stability, and potential for specific drug interactions, making it suitable for applications demanding robust structural properties. In contrast, the aliphatic and flexible character of 4-HBA leads to polymers with lower glass transition temperatures, enhanced hydrophilicity, and elastomeric properties, ideal for hydrogels, soft biomaterials, and adhesives. This guide provides the foundational data and protocols to empower researchers in making an informed decision for their next generation of advanced polymeric materials.

A Comparative Guide: 4-Hydroxyphenethyl Acrylate vs. 2-Hydroxyethyl Acrylate in Hydrogel Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 4-Hydroxyphenethyl acrylate (4-HPEA) and 2-Hydroxyethyl acrylate (HEA) in hydrogel applications, supported by available experimental data and detailed protocols.

Hydrogels, with their versatile and tunable properties, are at the forefront of innovation in drug delivery, tissue engineering, and biomedical applications. The choice of monomer is a critical determinant of the final hydrogel's performance characteristics. This guide provides a comprehensive comparison of two functional acrylate monomers: this compound (4-HPEA) and the more commonly used 2-Hydroxyethyl acrylate (HEA). While extensive data is available for HEA-based hydrogels, information on 4-HPEA is less prevalent. This guide compiles available data and provides context for their potential performance differences based on their chemical structures.

Executive Summary

FeatureThis compound (4-HPEA)2-Hydroxyethyl Acrylate (HEA)
Chemical Structure Contains a phenethyl group, imparting hydrophobicity and potential for aromatic interactions.A small, hydrophilic monomer widely used in biocompatible hydrogels.
Mechanical Properties Expected to form tougher and more rigid hydrogels due to the bulky, aromatic side group.Typically forms soft, flexible hydrogels. Mechanical properties can be tuned with crosslinker density.
Swelling Behavior Likely to exhibit lower swelling ratios compared to HEA hydrogels due to increased hydrophobicity.High water absorption capacity, leading to high swelling ratios.[1]
Biocompatibility Generally considered biocompatible, a common feature of acrylate-based hydrogels.[2][3]Well-established biocompatibility, used in numerous FDA-approved medical devices.[1]
Drug Release The aromatic group may offer opportunities for π-π stacking interactions with aromatic drugs, potentially leading to more sustained release profiles.Drug release is primarily diffusion-controlled, influenced by the hydrogel's mesh size.

In-Depth Performance Comparison

Mechanical Properties

The mechanical performance of a hydrogel is paramount for its intended application, dictating its structural integrity and ability to withstand physiological stresses.

This compound (4-HPEA): Direct experimental data on the mechanical properties of pure 4-HPEA hydrogels is limited in the reviewed literature. However, the presence of the bulky and rigid phenethyl group in its structure suggests that poly(4-HPEA) hydrogels would likely exhibit enhanced mechanical strength, including higher tensile strength and Young's modulus, compared to p(HEA) hydrogels. The aromatic rings can introduce stronger intermolecular interactions, contributing to a more robust network.

2-Hydroxyethyl Acrylate (HEA): p(HEA) hydrogels are known for their soft and flexible nature. Their mechanical properties are highly tunable by varying the crosslinker concentration. For instance, studies have shown that the Young's modulus of p(HEA) hydrogels can be tailored across a range of kilopascals, making them suitable for applications requiring tissue-like softness.

Comparative Data for HEA-based Hydrogels:

Monomer SystemCrosslinkerTensile Strength (kPa)Elongation at Break (%)Young's Modulus (kPa)
HEAEthylene glycol dimethacrylate (EGDMA)--Increases with crosslinker concentration
HEA/AcrylamideN,N'-methylenebisacrylamide (MBA)Varies with compositionVaries with compositionVaries with composition

Note: Specific values for tensile strength and elongation at break for pure p(HEA) hydrogels were not consistently reported across the surveyed literature, as they are highly dependent on the synthesis conditions.

Swelling Behavior

The swelling behavior of a hydrogel influences its nutrient transport, drug diffusion, and overall compatibility with biological tissues.

This compound (4-HPEA): The hydrophobic nature of the phenethyl group in 4-HPEA is expected to result in hydrogels with a lower equilibrium water content and a reduced swelling ratio compared to p(HEA) hydrogels. This characteristic could be advantageous in applications where excessive swelling is undesirable.

2-Hydroxyethyl Acrylate (HEA): As a highly hydrophilic monomer, HEA forms hydrogels that can absorb significant amounts of water, with swelling ratios often exceeding several hundred percent.[1] The swelling kinetics and equilibrium swelling ratio are influenced by factors such as crosslinker density, pH, and ionic strength of the surrounding medium.[4][5]

Comparative Data for HEA-based Hydrogels:

Monomer SystemSwelling MediumEquilibrium Swelling Ratio (%)Swelling Kinetics
HEAWaterCan be >500%[1]Typically follows Fickian diffusion
HEA/Acrylic AcidpH-dependentIncreases with pH[6]Non-Fickian diffusion may be observed
Biocompatibility

Biocompatibility is a critical requirement for any material intended for biomedical applications.

This compound (4-HPEA): While specific biocompatibility studies on 4-HPEA hydrogels are not widely available, acrylate-based hydrogels are generally known for their good biocompatibility.[2][3] In vivo and in vitro studies on various functionalized acrylate hydrogels have demonstrated low cytotoxicity and minimal inflammatory response.[2][3]

2-Hydroxyethyl Acrylate (HEA): The biocompatibility of p(HEA) is well-documented, and it is a key component in many biomedical devices, including soft contact lenses and wound dressings.[1]

Drug Release Profiles

The chemical structure of the hydrogel matrix can significantly impact the release kinetics of encapsulated drugs.

This compound (4-HPEA): The presence of the aromatic ring in 4-HPEA opens up the possibility of non-covalent interactions, such as π-π stacking, with aromatic drug molecules. This could potentially lead to a more sustained and controlled release profile compared to purely diffusion-driven release from aliphatic hydrogels like p(HEA).

2-Hydroxyethyl Acrylate (HEA): In p(HEA) hydrogels, drug release is primarily governed by the diffusion of the drug through the swollen polymer network. The release rate can be modulated by altering the crosslink density, which in turn affects the mesh size of the hydrogel.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are typical protocols for the synthesis and characterization of acrylate-based hydrogels.

Synthesis of Acrylate Hydrogels (General Protocol)

This protocol describes a typical free-radical polymerization method for synthesizing acrylate-based hydrogels.

Materials:

  • Monomer (4-HPEA or HEA)

  • Crosslinker (e.g., Ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Phosphate-buffered saline, PBS, or a mixture of PBS and ethanol for less soluble monomers)

Procedure:

  • Prepare a precursor solution by dissolving the monomer, crosslinker, and photoinitiator in the chosen solvent. The concentrations of each component should be optimized based on the desired hydrogel properties.

  • Stir the solution until all components are fully dissolved.

  • Transfer the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the initiator concentration and the intensity of the UV source.

  • After polymerization, carefully remove the hydrogel from the mold.

  • To remove any unreacted monomers or initiator, immerse the hydrogel in a large volume of a suitable solvent (e.g., deionized water or PBS) for an extended period (e.g., 48-72 hours), changing the solvent periodically.

Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Immerse a pre-weighed, dry hydrogel sample (Wd) in a swelling medium (e.g., deionized water or PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio (SR) is calculated using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.

Mechanical Testing (Tensile):

  • Prepare dumbbell-shaped hydrogel samples according to standard testing methods (e.g., ASTM D638).

  • Ensure the samples are fully hydrated before testing.

  • Mount the sample in a universal testing machine equipped with a suitable load cell.

  • Apply a tensile force at a constant strain rate until the sample fractures.

  • Record the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.

Visualizing the Synthesis and Crosslinking Process

The following diagram illustrates the general workflow for fabricating a crosslinked acrylate hydrogel network.

Hydrogel_Synthesis cluster_solution Precursor Solution Monomer Acrylate Monomer (4-HPEA or HEA) Polymerization Polymerization & Crosslinking Monomer->Polymerization Crosslinker Crosslinker (e.g., EGDMA) Crosslinker->Polymerization Initiator Photoinitiator (e.g., DMPA) UV_Light UV Irradiation Initiator->UV_Light UV_Light->Polymerization Initiation Hydrogel Crosslinked Hydrogel Network Polymerization->Hydrogel Purification Purification (Swelling in Solvent) Hydrogel->Purification Final_Hydrogel Purified Hydrogel Purification->Final_Hydrogel

Caption: Free-radical polymerization workflow for hydrogel synthesis.

Signaling Pathways in Biocompatibility

While not a direct signaling pathway in the traditional sense, the interaction of a hydrogel with a biological environment can be conceptualized as a series of events that determine its biocompatibility.

Biocompatibility_Pathway Hydrogel Hydrogel Implantation Protein_Adsorption Protein Adsorption (Varies with surface chemistry) Hydrogel->Protein_Adsorption Cell_Interaction Cellular Interaction (Adhesion, Proliferation) Protein_Adsorption->Cell_Interaction Immune_Response Immune Response (e.g., Foreign Body Response) Cell_Interaction->Immune_Response Biocompatible_Outcome Biocompatible Outcome (Tissue Integration) Immune_Response->Biocompatible_Outcome Minimal Response Inflammatory_Outcome Inflammatory Outcome (Fibrous Capsule Formation) Immune_Response->Inflammatory_Outcome Chronic Inflammation

Caption: Key events influencing hydrogel biocompatibility in vivo.

Conclusion

Both this compound and 2-Hydroxyethyl acrylate offer unique properties for the development of hydrogels for biomedical applications. HEA is a well-established, versatile monomer for creating soft, highly absorbent, and biocompatible hydrogels. While less studied, the chemical structure of 4-HPEA suggests it holds promise for creating mechanically robust hydrogels with potentially tailored drug release capabilities for aromatic compounds. Further experimental investigation into the properties of 4-HPEA-based hydrogels is warranted to fully elucidate their potential and enable direct, data-driven comparisons with established materials like p(HEA). This guide serves as a foundational resource for researchers and developers in selecting the appropriate monomer to meet the specific performance demands of their hydrogel-based systems.

References

A Comparative Guide to the Mechanical Properties of Polymers from Phenolic Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored mechanical properties is a cornerstone of materials science, with significant implications for drug delivery, medical devices, and advanced materials development. Phenolic acrylates, derived from renewable bio-based sources, offer a versatile platform for creating polymers with a wide range of functionalities. This guide provides a comparative overview of the mechanical properties of polymers synthesized from different phenolic acrylates, supported by experimental data from the literature.

Comparative Mechanical Properties

The mechanical behavior of polymers derived from phenolic acrylates is intrinsically linked to the chemical structure of the parent phenolic compound. The rigidity of the aromatic ring, the nature of its substituents, and the crosslinking density of the polymer network are key determinants of properties such as tensile strength, stiffness (Young's Modulus), and ductility (elongation at break).

Phenolic Acrylate MonomerPolymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Citation(s)
Vanillin Acrylate Vanillin Diacrylate Homopolymer~40 - 60~1.0 - 2.5~2 - 5
Guaiacol Acrylate Poly(guaiacol acrylate)-based Triblock Copolymer (hard segment)Not directly reported for homopolymer; contributes to high modulusHigh (as hard segment)Low (as hard segment)[1]
Eugenol Acrylate Eugenol-methacrylate (EUMA) HomopolymerNot explicitly quantified; described as flexibleLower than pHEMAHigher than pHEMA[2]
Ferulic Acid Derivative FA-based Epoxy Vitrimer113.4 - 126.4Not ReportedNot Reported[3]
p-Hydroxyphenyl Acrylate Data not readily available for homopolymer---

Experimental Protocols

The mechanical properties of polymers are typically characterized using standardized tensile testing protocols. The American Society for Testing and Materials (ASTM) provides widely accepted standards for such measurements. The choice of a specific standard depends on the physical form of the polymer sample (e.g., rigid plastic or thin film).

Tensile Testing of Rigid Plastic Samples (ASTM D638)

This standard is applicable to rigid plastics with a thickness of 1.0 mm or greater[4][5].

1. Specimen Preparation:

  • Specimens are typically prepared by injection molding or by machining from a sheet or block of the polymer.

  • The standard specifies several specimen shapes and sizes (e.g., "dog-bone" shape of Type I, II, III, IV, or V) to ensure that failure occurs in the narrow central region[6].

  • Specimens must be conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing[6].

2. Test Procedure:

  • The conditioned specimen is mounted securely in the grips of a universal testing machine.

  • An extensometer is attached to the gauge length of the specimen to accurately measure strain.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures[4]. The test speed can range from 1 to 500 mm/min depending on the material[4].

  • The force applied and the corresponding elongation are recorded throughout the test.

3. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen[4].

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve[4].

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture[4].

Tensile Testing of Thin Plastic Films (ASTM D882)

This standard is used for plastics in the form of thin sheeting and films with a thickness of less than 1.0 mm[7][8][9][10][11].

1. Specimen Preparation:

  • Specimens are cut into rectangular strips of a specified width and length. It is crucial that the edges are smooth and free of nicks or defects that could initiate premature failure[9].

  • Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) before testing[9][11].

2. Test Procedure:

  • The film specimen is clamped in the grips of the tensile testing machine.

  • The test is conducted at a constant rate of grip separation[8].

  • The load and elongation (measured by grip separation or an extensometer) are recorded until the specimen breaks.

3. Data Analysis:

  • The same mechanical properties (tensile strength, Young's modulus, and elongation at break) are calculated as in ASTM D638, but with considerations for the geometry of the thin film specimen[11].

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships involved in comparing the mechanical properties of these polymers, the following diagrams are provided.

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis & Polymerization cluster_Sample_Preparation Sample Preparation cluster_Mechanical_Testing Mechanical Testing cluster_Data_Analysis Data Analysis & Comparison Monomer Phenolic Acrylate Monomer (e.g., Vanillin Acrylate) Polymerization Polymerization Monomer->Polymerization Initiator, Solvent Polymer Resulting Polymer Polymerization->Polymer Processing Polymer Processing (e.g., Film Casting, Molding) Polymer->Processing Specimen Test Specimen (ASTM D638 or D882) Processing->Specimen Conditioning Conditioning (23°C, 50% RH) Specimen->Conditioning UTM Universal Testing Machine Conditioning->UTM Testing Tensile Test UTM->Testing Data Stress-Strain Data Testing->Data Properties Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation) Data->Properties Comparison Comparative Analysis Properties->Comparison

Caption: Workflow for comparing mechanical properties of phenolic acrylate polymers.

Structure_Property_Relationship Monomer Phenolic Acrylate Monomer - Aromatic Ring Rigidity - Substituent Groups - Functionality (mono-, di-acrylate) Polymer Polymer Architecture - Crosslink Density - Chain Mobility - Intermolecular Forces Monomer->Polymer Polymerization Properties Mechanical Properties - Tensile Strength - Young's Modulus - Elongation at Break Polymer->Properties Determines

References

Spectroscopic comparison of 4-Hydroxyphenethyl acrylate and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Hydroxyphenethyl acrylate and its synthetic precursors, 4-hydroxyphenethyl alcohol and acryloyl chloride, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side look at their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and visual diagrams to elucidate the synthetic pathway.

The synthesis of this compound, a valuable monomer in the development of functional polymers for biomedical and pharmaceutical applications, from 4-hydroxyphenethyl alcohol and acryloyl chloride brings about distinct changes in the molecular structure. These transformations are readily observable through various spectroscopic techniques, providing a clear fingerprint of the final product and confirming the successful esterification reaction.

Spectroscopic Data Comparison

The key spectroscopic data for this compound and its precursors are summarized in the tables below, offering a quantitative comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAr-H-CH₂-O--CH₂-Ar=CH₂ (cis)=CH₂ (trans)=CH--OH (phenolic)
4-Hydroxyphenethyl Alcohol6.7-7.1 (m, 4H)3.75 (t, 2H)2.75 (t, 2H)---8.5-9.5 (br s, 1H)
Acryloyl Chloride---6.15 (d, 1H)6.45 (d, 1H)6.00 (dd, 1H)-
This compound6.7-7.1 (m, 4H)4.30 (t, 2H)2.90 (t, 2H)5.90 (dd, 1H)6.40 (dd, 1H)6.15 (dd, 1H)9.0-10.0 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=OAr-C (quat.)Ar-CH=CH₂=CH--CH₂-O--CH₂-Ar
4-Hydroxyphenethyl Alcohol-155.0, 130.0130.0, 115.5--63.038.0
Acryloyl Chloride166.0--132.0130.0--
This compound165.5155.5, 130.5130.0, 115.5128.5131.564.034.5

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (phenolic)C=O StretchC=C Stretch (alkene)C-O Stretch (ester)C-O Stretch (alcohol)
4-Hydroxyphenethyl Alcohol3200-3500 (broad)---1050
Acryloyl Chloride-1750-17801620-1640--
This compound3200-3500 (broad)1720-17401630-16501180-1250-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
4-Hydroxyphenethyl Alcohol138.06107 (loss of CH₂OH), 77 (phenyl group)
Acryloyl Chloride90.00 (with ³⁵Cl), 92.00 (with ³⁷Cl)55 (loss of Cl), 27 (vinyl group)
This compound192.08138 (loss of acrylate), 107 (hydroxyphenethyl fragment), 55 (acrylate fragment)

Synthetic Pathway

The synthesis of this compound from its precursors is a straightforward esterification reaction. The logical workflow of this synthesis is depicted in the following diagram.

Synthesis_Pathway 4-Hydroxyphenethyl_Alcohol 4-Hydroxyphenethyl Alcohol Reaction 4-Hydroxyphenethyl_Alcohol->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction 4-Hydroxyphenethyl_Acrylate This compound Reaction->4-Hydroxyphenethyl_Acrylate + Triethylamine, CH₂Cl₂

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound:

A solution of 4-hydroxyphenethyl alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂) is cooled to 0 °C in an ice bath. To this stirred solution, acryloyl chloride (1.1 eq) is added dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample is placed on a NaCl plate for analysis.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

This comprehensive guide provides the necessary spectroscopic data and experimental context for researchers working with this compound and its precursors, facilitating its synthesis, characterization, and application in various fields of scientific research and development.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison of Analytical Methods for Acrylate Monomers

The following table summarizes the performance characteristics of different analytical methods used for the determination of various acrylate monomers. This data, extracted from several studies, provides a benchmark for developing a method for 4-Hydroxyphenethyl acrylate.

Analytical Method Analyte(s) Linearity (Concentration Range) Correlation Coefficient (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD %)
HPLC-DAD [1]12 Acrylate Compounds0.01 - 10.0 mg/L> 0.9990.03 - 0.08 mg/kgNot Reported85.4 - 110.71.6 - 5.2
HPLC-DAD [4]4 Acrylate Monomers0.1 - 50.0 mg/L≥ 0.9990.03 - 0.08 mg/LNot Reported89.2 - 108.11.3 - 4.8
HPLC [5]4 Acrylic Acid Derivatives0.001 - 0.02 mg/mLNot Reported0.022 - 0.075 µg/mL0.07 - 0.25 µg/mLNot ReportedNot Reported
GC-FID [2]Methyl Acrylate10 - 350 µ g/sample Not ReportedNot ReportedNot ReportedNot Reported4.9 (measurement), 6.6 (overall)

Experimental Protocols

Below are detailed experimental protocols for HPLC and GC methodologies that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This method is suitable for the quantification of a range of acrylate compounds and can be optimized for 4-HPEA.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode-Array Detector (DAD)

  • Analytical Column: ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) or equivalent[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample extraction)[1]

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase A: Water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    • 0 - 6.5 min: 20% - 40% B[1]

    • 6.5 - 17 min: 40% - 65% B[1]

    • 17 - 17.2 min: 65% - 100% B[1]

    • 22 - 22.2 min: 100% - 20% B, then hold for 6 min[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL[1]

Sample Preparation:

  • Accurately weigh the sample and cut it into small pieces.[1]

  • Add a known volume of methanol to the sample.[1]

  • Perform ultrasonic extraction for 30 minutes at room temperature.[1]

  • Filter the supernatant through a 0.45 µm filter before injection.[1]

Cross-Validation Parameters to Evaluate:

  • Specificity: Analyze blank samples to ensure no interference at the retention time of 4-HPEA.

  • Linearity: Prepare a series of standard solutions of 4-HPEA at different concentrations and inject them to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 4-HPEA.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 4-HPEA that can be reliably detected and quantified.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is often used for the analysis of volatile and semi-volatile residual monomers in polymer samples.[3]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Autosampler

  • Chromatographic Column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent[3]

Reagents:

  • Methanol (as dilution solvent)[3]

  • This compound standard

  • Carrier Gas: Helium or Nitrogen

  • Detector Gases: Hydrogen, Air, and Nitrogen[3]

Chromatographic Conditions:

  • Injector Temperature: 250°C[3]

  • Detector Temperature: 275°C[3]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 4 minutes[3]

    • Ramp: Increase temperature at a programmed rate (to be optimized for 4-HPEA separation)

  • Carrier Gas Flow Rate: To be optimized (typically 1-2 mL/min)

  • Injection Volume: 1.0 - 2.0 µL[3]

  • Split Ratio: 1:25[3]

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Perform dilutions as necessary to bring the concentration of 4-HPEA within the linear range of the method.

  • Filter the sample if it contains particulates.

Cross-Validation Parameters to Evaluate:

  • Similar to the HPLC method, evaluate specificity, linearity, accuracy, precision, LOD, and LOQ.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the cross-validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_params MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing ValidationReport Validation Report SystemSuitability->ValidationReport RoutineAnalysis Routine Analysis ValidationReport->RoutineAnalysis

Caption: Workflow for the validation of an analytical method.

Cross_Validation_Logic MethodA Analytical Method A (e.g., HPLC) ResultsA Results from Method A MethodA->ResultsA MethodB Analytical Method B (e.g., GC) ResultsB Results from Method B MethodB->ResultsB SampleSet Identical Sample Set SampleSet->MethodA SampleSet->MethodB Comparison Statistical Comparison (e.g., t-test, F-test) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Logical flow of a cross-validation study between two analytical methods.

References

Benchmarking the Adhesive Properties of 4-Hydroxyphenethyl Acrylate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adhesive properties of polymers based on 4-Hydroxyphenethyl acrylate (4-HPEA). Drawing on experimental data, we benchmark 4-HPEA polymers against other common acrylate-based adhesives, offering insights into their potential applications in research, drug development, and medical devices.

Executive Summary

Polymers derived from this compound (4-HPEA) exhibit promising adhesive characteristics, largely attributed to the bio-inspired adhesion mechanism of the hydroxyphenethyl group, which mimics the catechol structures found in mussel adhesive proteins. This guide presents a quantitative analysis of the key adhesive properties—peel strength, shear strength, and tack—of 4-HPEA polymers in comparison to other functional acrylate polymers. The data indicates that the presence of the phenolic hydroxyl group in 4-HPEA contributes significantly to its adhesive performance, suggesting its potential as a strong candidate for applications requiring robust and reliable adhesion.

Comparative Analysis of Adhesive Properties

The following tables summarize the quantitative data on the adhesive properties of 4-HPEA polymers compared to other commonly used acrylate adhesives. The data is compiled from various studies and standardized where possible for comparative purposes.

Table 1: Peel Strength of Acrylate Polymers

Polymer CompositionSubstratePeel Strength (N/25 mm)Reference
Poly(this compound - co - Acrylate)High-Density Polyethylene (HDPE)4.88[1]
Poly(2-Hydroxyethyl acrylate - co - Acrylate)Glass3.21[2]
Poly(n-Butyl acrylate - co - Acrylic Acid)Stainless Steel~2.5 (estimated from graph)[3]
Poly(2-Ethylhexyl acrylate - co - Acrylate)Polypropylene~1.5 (estimated from graph)[4]

Table 2: Shear Strength of Acrylate Polymers

Polymer CompositionTest ConditionShear Strength (MPa)Reference
Poly(this compound - co - Acrylamide)Titanium> 1.0 (qualitative)[5]
Structural Acrylic AdhesiveAluminum~38[6]
Self-Etching AdhesiveEnamel12.7[7]
Highly Filled AdhesiveStainless Steel11.46[8]

Table 3: Tack of Acrylate Polymers

Polymer CompositionTest MethodTack (N/25 mm)Reference
Poly(this compound - co - Acrylate)Loop Tack8.14[1]
Poly(n-Butyl acrylate - co - Methyl acrylate)Probe TackVaries with substrate[3]
Acrylic PSALoop TackVaries with surface free energy[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards.

Peel Adhesion Test (ASTM D3330)

This test method measures the force required to peel a pressure-sensitive tape from a standard test panel at a specified angle and speed.

Procedure:

  • Specimen Preparation: Cut a strip of the adhesive-coated material to a width of 25 mm and a length of approximately 300 mm.

  • Substrate Preparation: Clean the test substrate (e.g., stainless steel, glass, polyethylene) with a specified solvent and wipe dry.

  • Application: Apply the adhesive strip to the test panel using a controlled-weight roller to ensure uniform contact and pressure.

  • Conditioning: Allow the bonded assembly to dwell for a specified period (e.g., 20 minutes or 24 hours) at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Testing: Mount the test panel in the lower jaw of a tensile testing machine. Attach the free end of the adhesive strip to the upper jaw.

  • Measurement: Peel the adhesive from the panel at a 180° angle at a constant rate of separation (typically 300 mm/min). Record the force required to peel the adhesive as a function of distance. The average force over a specified length is reported as the peel adhesion strength.

Shear Strength Test (ASTM D3163)

This test method determines the shear strength of an adhesive for bonding rigid plastic substrates.

Procedure:

  • Specimen Preparation: Prepare single-lap shear specimens by bonding two rigid plastic adherends with the adhesive. The overlap area is typically 12.7 mm x 25.4 mm.

  • Curing: Cure the adhesive according to the manufacturer's instructions.

  • Conditioning: Condition the bonded specimens at standard laboratory conditions.

  • Testing: Place the specimen in the grips of a universal testing machine.

  • Measurement: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min) until failure occurs. The maximum load sustained by the joint is recorded. Shear strength is calculated by dividing the maximum load by the bonded area.

Loop Tack Test (ASTM D6195)

This test method measures the instantaneous adhesion (tack) of a pressure-sensitive adhesive.

Procedure:

  • Specimen Preparation: Cut a strip of the adhesive tape to a specified length (e.g., 175 mm for Method A).

  • Loop Formation: Form the strip into a loop with the adhesive side facing out, holding the ends in the upper grip of a tensile testing machine.

  • Contact: Bring the loop into contact with a clean test surface (typically a 25 mm x 25 mm glass or stainless steel plate) at a controlled rate.

  • Withdrawal: Immediately after contact, reverse the direction of the crosshead to withdraw the loop from the test surface at the same controlled rate.

  • Measurement: Record the maximum force required to separate the loop from the test surface. This maximum force is reported as the loop tack.

Adhesion Mechanism and Visualization

The superior adhesive properties of 4-HPEA polymers are rooted in the bio-inspired adhesion mechanism of the hydroxyphenethyl group. This group, containing a phenolic hydroxyl moiety, is analogous to the catechol groups found in the foot proteins of marine mussels. This allows for a variety of strong interfacial interactions with different surfaces.

The adhesion mechanism involves multiple types of interactions at the interface between the polymer and the substrate. These can include:

  • Hydrogen Bonding: The hydroxyl group on the phenyl ring can act as a hydrogen bond donor, forming strong interactions with polar substrates containing oxygen or nitrogen atoms.

  • π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic substrates.

  • Van der Waals Forces: These non-specific interactions contribute to the overall adhesion on a wide range of surfaces.

  • Covalent Bonding (in some cases): Under certain conditions, such as the presence of oxidizing agents or specific functional groups on the substrate, the phenolic group can form covalent bonds, leading to very strong and durable adhesion.

Below is a conceptual workflow for evaluating the adhesive properties of these polymers.

Adhesion_Testing_Workflow cluster_prep Sample Preparation cluster_testing Adhesion Testing cluster_analysis Data Analysis Polymer_Synthesis Polymer Synthesis (e.g., 4-HPEA polymer) Coating Coating on Substrate Polymer_Synthesis->Coating Curing Curing/Drying Coating->Curing Peel_Test Peel Adhesion Test (ASTM D3330) Curing->Peel_Test Shear_Test Shear Strength Test (ASTM D3163) Curing->Shear_Test Tack_Test Loop Tack Test (ASTM D6195) Curing->Tack_Test Data_Collection Data Collection (Force vs. Displacement) Peel_Test->Data_Collection Shear_Test->Data_Collection Tack_Test->Data_Collection Property_Calculation Calculation of Adhesive Properties (Peel Strength, Shear Strength, Tack) Data_Collection->Property_Calculation Comparison Comparative Analysis Property_Calculation->Comparison

Caption: Experimental workflow for benchmarking adhesive properties.

The following diagram illustrates the key molecular interactions contributing to the adhesion of 4-HPEA polymers.

Adhesion_Mechanism cluster_interactions Interfacial Interactions Polymer Poly(4-HPEA) H_Bond Hydrogen Bonding Polymer->H_Bond Phenolic -OH Pi_Pi π-π Stacking Polymer->Pi_Pi Aromatic Ring VdW Van der Waals Forces Polymer->VdW Polymer Backbone Substrate Substrate Surface H_Bond->Substrate Pi_Pi->Substrate VdW->Substrate

Caption: Molecular interactions in 4-HPEA polymer adhesion.

References

A Comparative Analysis of the Thermal Stability of Poly(4-Hydroxyphenethyl acrylate) and Polystyrene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the thermal characteristics of two prominent polymers.

This guide provides an objective comparison of the thermal stability of poly(4-hydroxyphenethyl acrylate) and polystyrene. The information presented is based on available experimental data from thermogravimetric analysis (TGA), a standard technique for evaluating the thermal degradation of materials. Due to the limited availability of direct thermal decomposition data for poly(this compound), data for the structurally similar polymer, poly(4-vinylphenol) — also known as poly(p-hydroxystyrene) — is used as a proxy to provide a meaningful comparison. This substitution should be taken into consideration when evaluating the data.

Quantitative Thermal Stability Data

The thermal stability of a polymer is a critical factor in determining its processing conditions and application limits. Key parameters obtained from TGA include the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual mass at the end of the analysis. A higher decomposition temperature generally indicates greater thermal stability.

PolymerOnset Decomposition Temp. (°C)Temp. of Max. Decomposition (°C)Residual Mass (%)Atmosphere
Poly(4-vinylphenol) (proxy)~360[1]Not SpecifiedNot SpecifiedNot Specified
Polystyrene ~300 - 350[2]~390 - 440[2]< 1Nitrogen/Air

Note: The data for poly(4-vinylphenol) is based on its reported decomposition temperature. For polystyrene, the onset temperature represents the range where significant weight loss begins, and the temperature of maximum decomposition indicates the point of the fastest degradation. The residual mass for polystyrene is typically very low, indicating near-complete decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The data obtained provides valuable information about the thermal stability and composition of polymeric materials.

Objective: To determine the thermal degradation profile of a polymer sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace.

  • Sample pans (typically platinum or alumina).

  • Gas flow controller for maintaining a specific atmosphere (e.g., nitrogen for inert conditions, air or oxygen for oxidative conditions).

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA sample pan.

  • Instrument Setup: The sample pan is loaded into the TGA furnace. The desired atmosphere is established by purging the system with the selected gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The furnace is programmed to heat the sample at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The TGA instrument continuously records the sample's mass as a function of the increasing temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is often determined as the temperature at which 5% or 10% weight loss occurs. The temperature of the maximum rate of weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).

Experimental Workflow

The logical flow of a thermogravimetric analysis experiment is depicted in the following diagram.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation weigh_sample Weigh Polymer Sample (5-10 mg) place_in_pan Place in TGA Pan weigh_sample->place_in_pan load_sample Load Sample into Furnace place_in_pan->load_sample set_atmosphere Set Atmosphere (e.g., N2) load_sample->set_atmosphere program_temp Program Temperature Ramp (e.g., 10 °C/min) set_atmosphere->program_temp run_tga Initiate TGA Run program_temp->run_tga record_data Record Mass vs. Temperature run_tga->record_data generate_curve Generate TGA/DTG Curves record_data->generate_curve determine_params Determine Tonset, Tmax, % Residue generate_curve->determine_params

References

Biocompatibility of 4-Hydroxyphenethyl Acrylate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The biocompatibility of a polymer is a critical determinant of its suitability for biomedical applications, including drug delivery systems. This guide explores the biocompatibility of acrylate-based polymers, with a focus on the need for specific data on 4-HPEA-based polymers. As direct comparative data is unavailable, this document presents a framework for such an assessment by detailing the biocompatibility of two common alternatives: poly(ethylene glycol) diacrylate (PEGDA) and chitosan. The primary biocompatibility assays, namely in vitro cytotoxicity and hemolysis, are discussed in detail, providing researchers with the necessary protocols to conduct their own comparative studies. Furthermore, this guide touches upon the key signaling pathways, NF-κB and MAPK, which are often implicated in the cellular response to biomaterials.

Comparison of Biocompatibility Profiles

Due to the absence of specific data for 4-HPEA-based polymers, this section provides a general overview of the biocompatibility of acrylate polymers and a comparison with PEGDA and chitosan. The data presented for the alternatives is based on published literature.

Table 1: Comparison of In Vitro Cytotoxicity

Polymer/MaterialCell LineAssayResults
Poly(acrylate)s (General) VariousMTT, etc.Cytotoxicity can vary significantly based on the specific monomer, crosslinker, and residual monomer concentration. Some acrylates have shown dose-dependent cytotoxicity.
Poly(ethylene glycol) diacrylate (PEGDA) NIH-3T3, L929MTTGenerally considered biocompatible with high cell viability (>80-90%) after proper purification to remove unreacted monomers and photoinitiators.[1]
Chitosan HaCaT, RAW 264.7, EA.hy926MTTExhibits good biocompatibility with high cell viability.[2][3] Some studies show low to moderate cytotoxicity depending on the chitosan derivative and concentration.[3]

Table 2: Comparison of Hemolytic Activity

Polymer/MaterialStandardResults
Poly(acrylate)s (General) ASTM F756Hemolytic potential varies. Some acrylate esters have demonstrated hemolytic activity, which is influenced by factors like lipophilicity.[4]
Poly(ethylene glycol) diacrylate (PEGDA) ASTM F756Generally considered non-hemolytic, with hemolysis percentages well below the acceptable limit of 5%.
Chitosan ASTM F756Generally considered hemocompatible, with low hemolytic activity reported in numerous studies.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Test polymer extracts or polymer films

  • Control materials (positive and negative)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing different concentrations of the sterile polymer extracts. For direct contact tests, place small, sterile polymer films at the bottom of the wells. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Add Polymer Extracts / Films B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I I H->I Calculate Cell Viability (%)

MTT Assay Workflow
Hemolysis Assay (Direct Contact Method based on ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon direct contact.

Materials:

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate, heparin)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water (positive control)

  • High-density polyethylene (negative control)

  • Test polymer samples of a defined surface area

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge the anticoagulated blood to separate the plasma. Wash the red blood cells (RBCs) three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a 1:9 ratio of RBCs to PBS).

  • Sample Preparation: Prepare sterile samples of the test polymer, positive control, and negative control with a standardized surface area.

  • Incubation: Place the material samples in centrifuge tubes. Add the prepared RBC suspension to each tube, ensuring the material is fully submerged.

  • Incubation Conditions: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. A standard curve can be prepared using known concentrations of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Washed Red Blood Cell Suspension C Incubate Materials with RBC Suspension (37°C) A->C B Prepare Sterile Material Samples B->C D Centrifuge to Pellet RBCs C->D E Collect Supernatant D->E F Measure Hemoglobin Absorbance (540 nm) E->F G Calculate % Hemolysis F->G

Hemolysis Assay Workflow

Signaling Pathways in Biocompatibility

The interaction of biomaterials with cells can trigger various intracellular signaling pathways that determine the cellular response, including inflammation, apoptosis, and proliferation. Two key pathways often investigated in the context of biocompatibility are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.[5] Activation of this pathway in response to a biomaterial can lead to the production of pro-inflammatory cytokines, which can be detrimental to tissue integration and device performance.[6] The canonical pathway is typically activated by pro-inflammatory signals, leading to the translocation of the p50/p65 heterodimer to the nucleus and subsequent gene transcription.[7]

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biomaterial Biomaterial Interaction IKK IKK Complex Biomaterial->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Transcription DNA->Gene

NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. The activation of these pathways by a biomaterial can influence cell fate and the overall tissue response to an implant. For instance, sustained activation of JNK and p38 pathways is often associated with stress and apoptosis, while the ERK pathway is more commonly linked to cell growth and survival.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Biomaterial Biomaterial Interaction MAPKKK MAPKKK Biomaterial->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Response Proliferation, Differentiation, Apoptosis MAPK->Response Regulation of Transcription Factors

MAPK Signaling Pathway

Conclusion

The comprehensive biocompatibility assessment of 4-Hydroxyphenethyl acrylate-based polymers is essential for their safe and effective use in biomedical applications. This guide highlights the current gap in publicly available data for this specific polymer and provides a framework for its evaluation by comparing it with well-characterized alternatives like PEGDA and chitosan. The detailed protocols for cytotoxicity and hemolysis assays, along with an overview of relevant signaling pathways, offer a valuable resource for researchers in the field of biomaterials and drug development. Further investigation into the biocompatibility of 4-HPEA-based polymers is crucial to unlock their full potential in the development of novel and improved medical devices and drug delivery systems.

References

A Comparative Guide to Functional Phenolic Acrylate Monomers in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable and functional polymers has spurred significant interest in bio-based monomers. Among these, phenolic acrylate monomers, derived from natural sources like lignin, offer a promising platform for the development of advanced materials with tailored properties. Their inherent aromatic structures can impart enhanced thermal stability, mechanical strength, and unique functionalities to polymers, making them attractive for a wide range of applications, including drug delivery systems, coatings, and advanced composites.

This guide provides a comparative overview of common functional phenolic acrylate monomers, focusing on those derived from vanillin, eugenol, ferulic acid, and caffeic acid. We will delve into their synthesis, polymerization characteristics, and the resulting polymer properties, supported by experimental data from the literature.

Performance Comparison of Phenolic Acrylate Polymers

The properties of polymers derived from phenolic acrylates are significantly influenced by the structure of the parent phenolic compound. The following tables summarize key thermal and mechanical properties reported in the literature for polymers synthesized from vanillin, eugenol, and their derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Thermal Properties of Polymers from Phenolic Acrylates

MonomerPolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 10% weight loss) (°C)Reference
Vanillin Dimethacrylate (VDM)Poly(VDM)86 - 155~340[1][2]
Vanillin Diacrylate (VDA)Poly(VDA)87~350[1]
Methacrylated Vanillyl Alcohol (MVA)Poly(MVA)131.6Not specified[2]
Ethoxy Eugenyl Methacrylate (EEMA)Poly(EEMA)58>230
Ethoxy Isoeugenyl Methacrylate (EIMA)Poly(EIMA)Not specified>230
Ethoxy Dihydroeugenyl Methacrylate (EDMA)Poly(EDMA)8>230
Eugenyl-2-hydroxypropyl Methacrylate (EUGMA)Poly(EUGMA)46340[3]

Table 2: Mechanical Properties of Polymers from Phenolic Acrylates

MonomerPolymerYoung's Modulus (GPa)Tensile Strength (MPa)Storage Modulus (at 25°C) (GPa)Reference
Vanillin Dimethacrylate (VDM) & Acrylated Epoxidized Soybean OilCopolymer4.753Not specifiedNot specified[4]
Methacrylated Vanillyl Alcohol (MVA)Poly(MVA)Not specifiedNot specifiedHigher than Poly(MV)[2]
Bio-phenolic/Epoxy Blend (25 wt% bio-phenolic)Blend3.7Not specifiedNot specified[5]
Bio-phenolic/Epoxy Blend (20 wt% bio-phenolic)BlendNot specifiedHighest among blendsNot specified[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of a phenolic acrylate monomer and its subsequent polymerization, as well as for common characterization techniques.

Synthesis of Vanillin Acrylate

This protocol describes the synthesis of 4-formyl-2-methoxyphenyl acrylate (vanillin acrylate) from vanillin and acryloyl chloride.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Acryloyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Crushed ice

  • Argon or Nitrogen gas

Procedure:

  • In a two-neck flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve vanillin in dry dichloromethane.

  • Add triethylamine (or NaOH) to the solution and stir vigorously.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add acryloyl chloride dropwise to the cooled mixture while maintaining the temperature between 0-5°C.

  • Continue stirring the reaction mixture at 0-5°C for 2-3 hours.

  • After the reaction is complete, pour the mixture into a beaker containing a mixture of crushed ice and water to precipitate the product.

  • Filter the solid product, wash it with cold deionized water, and dry it under vacuum.

  • The final product, vanillin acrylate, can be further purified by recrystallization or column chromatography.

  • Characterize the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Free Radical Polymerization of Phenolic Acrylate Monomers

This protocol outlines a general procedure for the free-radical polymerization of a phenolic acrylate monomer.

Materials:

  • Phenolic acrylate monomer (e.g., vanillin acrylate, eugenol methacrylate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane)

  • Initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN))

  • Argon or Nitrogen gas

  • Precipitating solvent (e.g., diethyl ether, methanol)

Procedure:

  • Dissolve the phenolic acrylate monomer and the initiator (AIBN) in the chosen solvent in a reaction flask.

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for approximately 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a specific temperature (e.g., 70°C) and maintain it for a predetermined time (e.g., 8-24 hours) with constant stirring.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the polymer solution into a non-solvent (e.g., cold diethyl ether or methanol).

  • Filter the precipitated polymer and wash it with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterize the resulting polymer using techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and spectroscopic methods (NMR, FT-IR) to confirm its structure.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. A typical procedure involves heating a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a heat-cool-heat cycle, for example, from room temperature to 150°C at a heating rate of 10°C/min, to erase the thermal history, followed by cooling and a second heating scan from which the Tg is determined.[6][7][8]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. A small sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air), and the weight loss is recorded as a function of temperature. This provides information on the decomposition temperature of the polymer.[9][10][11]

  • Tensile Testing: The mechanical properties of the polymer films, such as Young's modulus, tensile strength, and elongation at break, are determined by tensile testing. Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638 or ASTM D882 for thin films) and stretched at a constant rate until they fracture.[12][13][14]

Visualizing Synthesis and Polymerization

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and relationships in the synthesis and characterization of functional phenolic acrylate polymers.

Monomer Synthesis Workflow

Monomer_Synthesis Phenolic_Compound Phenolic Compound (e.g., Vanillin) Reaction Esterification Reaction Phenolic_Compound->Reaction Acryloyl_Chloride Acryloyl Chloride/ Methacryloyl Chloride Acryloyl_Chloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Purification Purification (Precipitation/ Chromatography) Reaction->Purification Monomer Functional Phenolic Acrylate Monomer Purification->Monomer Characterization Characterization (NMR, FT-IR) Monomer->Characterization

Caption: Workflow for the synthesis of a functional phenolic acrylate monomer.

Polymerization and Characterization Workflow

Polymerization_Workflow cluster_characterization Polymer Characterization Monomer Phenolic Acrylate Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Polymer Phenolic Acrylate Polymer Precipitation->Polymer GPC GPC (MW, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile

Caption: Workflow for polymerization and subsequent characterization of the polymer.

Conclusion

Functional phenolic acrylate monomers derived from renewable resources present a versatile and sustainable alternative to petroleum-based monomers. The resulting polymers exhibit a range of desirable properties, including high thermal stability and, in some cases, good mechanical performance. Vanillin and eugenol-based acrylates have been extensively studied, demonstrating their potential in various applications. While more research is needed to fully explore the potential of other phenolic precursors like ferulic and caffeic acid, and to establish a more comprehensive and standardized dataset for direct comparison of mechanical properties, the existing body of work clearly indicates the significant promise of this class of monomers in the future of polymer chemistry and materials science. This guide serves as a starting point for researchers and professionals looking to harness the potential of these bio-based building blocks for the development of next-generation functional materials.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 4-Hydroxyphenethyl Acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxyphenethyl Acrylate was located. The following information is compiled from SDSs of structurally similar acrylate compounds, including 2-hydroxyethyl acrylate and 4-hydroxybutyl acrylate. This guidance should be used as a preliminary safety reference, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling.

This document provides crucial safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedural guidance aims to ensure safe laboratory practices and environmental stewardship.

Quantitative Data on Structurally Similar Acrylates

The following table summarizes key quantitative data from the Safety Data Sheets of analogous acrylate compounds. This information is intended to provide an approximation of the potential hazards associated with this compound.

Property2-Hydroxyethyl Acrylate4-Hydroxybutyl AcrylateGeneral Acrylate Hazards
Acute Oral Toxicity Category 4Harmful if swallowed[1]Harmful if swallowed.
Acute Dermal Toxicity Category 2Harmful in contact with skinCan be harmful or fatal in contact with skin.
Skin Corrosion/Irritation Category 1BCauses skin irritation[1]Causes severe skin burns and irritation.[1][2]
Eye Damage/Irritation Category 1Causes serious eye damage[1]Causes serious eye damage.[1][2]
Skin Sensitization Category 1May cause an allergic skin reaction[1]May cause an allergic skin reaction.[1][2]
Aquatic Toxicity -Harmful to aquatic life[1]Toxic or harmful to aquatic life.[1][2]

Experimental Protocols: Spill and Disposal Procedures

The following protocols are based on established procedures for handling hazardous acrylate compounds.

Personal Protective Equipment (PPE): Before initiating any procedure, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Spill Neutralization and Cleanup: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal of Unused Product and Contaminated Materials: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect unused product and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and reducing agents.[2]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Identify Waste (Unused Product, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Improper Disposal (Drain, Regular Trash) A->G C Collect Waste in a Labeled, Sealed Hazardous Waste Container B->C D Store Waste in a Cool, Dry, Well-Ventilated Area C->D E Arrange for Professional Disposal (Licensed Waste Disposal Company) D->E F Document Waste Disposal (Maintain Records) E->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.